molecular formula C7H8N2O B6236432 5-ethylpyrimidine-2-carbaldehyde CAS No. 1558310-20-5

5-ethylpyrimidine-2-carbaldehyde

Numéro de catalogue: B6236432
Numéro CAS: 1558310-20-5
Poids moléculaire: 136.15 g/mol
Clé InChI: ZQMLIXCRKRMDIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Ethylpyrimidine-2-carbaldehyde (CAS 205518-89-4) is a valuable heteroaromatic building block in organic synthesis and medicinal chemistry research. Its molecular formula is C7H8N2O, with a molecular weight of 136.15 g/mol . This compound is recognized for its role as a key pyrimidine precursor in the synthesis of complex molecules, most notably the antilipidemic drug rosuvastatin . Research into rosuvastatin synthesis has focused on developing efficient, scalable routes to such pyrimidine intermediates, highlighting their importance in constructing the drug's core structure . Beyond pharmaceutical applications, pyrimidine-5-carbaldehydes, in general, are of significant interest in the field of asymmetric autocatalysis. They are central to the Soai reaction, a unique and highly studied chemical process where the reaction product acts as a catalyst for its own formation with high enantioselectivity . This phenomenon is a prominent model for investigating the origins of biological homochirality . The aldehyde functional group on the pyrimidine ring makes it a versatile intermediate for further chemical transformations, enabling researchers to synthesize a diverse array of functionalized and annulated heterocyclic compounds for various research purposes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. For safe handling, please refer to the associated Safety Data Sheet. It is recommended to store the material under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1558310-20-5

Formule moléculaire

C7H8N2O

Poids moléculaire

136.15 g/mol

Nom IUPAC

5-ethylpyrimidine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-2-6-3-8-7(5-10)9-4-6/h3-5H,2H2,1H3

Clé InChI

ZQMLIXCRKRMDIW-UHFFFAOYSA-N

SMILES canonique

CCC1=CN=C(N=C1)C=O

Pureté

95

Origine du produit

United States
Foundational & Exploratory

5-Ethylpyrimidine-2-carbaldehyde: Physicochemical Properties, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized nitrogenous heterocycles serve as foundational building blocks for targeted therapeutics. 5-Ethylpyrimidine-2-carbaldehyde (CAS: 1558310-20-5) has emerged as a highly valuable, albeit chemically sensitive, intermediate[1]. The presence of the electron-withdrawing pyrimidine core significantly activates the C2-carbaldehyde toward nucleophilic attack, making it an ideal precursor for synthesizing complex kinase inhibitors and modified nucleosides[2]. This technical guide provides a comprehensive overview of its physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic protocol.

Physicochemical Profile and Structural Dynamics

Understanding the baseline properties of 5-ethylpyrimidine-2-carbaldehyde is critical for predicting its behavior in synthetic workflows and biological systems. The data summarized in Table 1 outlines its core quantitative metrics[3],[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 5-Ethylpyrimidine-2-carbaldehyde
CAS Number 1558310-20-5
Molecular Formula C7H8N2O
Molecular Weight 136.154 g/mol
SMILES String CCC1=CN=C(N=C1)C=O
InChIKey ZQMLIXCRKRMDIW-UHFFFAOYSA-N
Predicted XlogP 0.8 (indicating moderate lipophilicity)
Causality in Structural Design

The molecular architecture of 5-ethylpyrimidine-2-carbaldehyde is strategically advantageous for drug development:

  • The C5-Ethyl Group : Acts as a tunable lipophilic vector. In kinase inhibitor design, small alkyl groups like ethyl or methyl at the C5 position of pyrimidines perfectly occupy hydrophobic specificity pockets within the ATP-binding site without introducing excessive steric clash[2].

  • The Pyrimidine Core : The π -deficient nature of the pyrimidine ring (due to the two electronegative nitrogen atoms) pulls electron density away from the C2 position.

  • The C2-Carbaldehyde : Because of the electron-withdrawing core, the carbonyl carbon is highly electrophilic. While this makes it exceptionally reactive for reductive aminations and imine condensations[4], it also renders the aldehyde prone to hydration and rapid polymerization if exposed to air or moisture.

ReactivityProfile Core 5-Ethylpyrimidine-2-carbaldehyde Aldehyde C2-Carbaldehyde Core->Aldehyde Electrophilic Center Ethyl C5-Ethyl Group Core->Ethyl Lipophilic Vector Ring Pyrimidine Ring Core->Ring Electron Withdrawing Imine Formation Imine Formation Aldehyde->Imine Formation Hydrophobic Pocket Binding Hydrophobic Pocket Binding Ethyl->Hydrophobic Pocket Binding Enhanced Reactivity Enhanced Reactivity Ring->Enhanced Reactivity

Figure 1: Structural and reactivity profile of 5-ethylpyrimidine-2-carbaldehyde.

Synthetic Methodology: Controlled Oxidation

Experimental Rationale

Synthesizing pyrimidine-2-carbaldehydes is notoriously difficult. Aggressive oxidants (e.g., Jones reagent, KMnO4) rapidly over-oxidize the aldehyde to the corresponding carboxylic acid or cause ring degradation[5]. To prevent this, the oxidation of the precursor (5-ethylpyrimidin-2-yl)methanol must be conducted under mild, anhydrous conditions.

Dess-Martin Periodinane (DMP) is the reagent of choice[5]. DMP operates at room temperature, exhibits high chemoselectivity for primary alcohols, and avoids the aqueous acidic conditions that drive over-oxidation.

Step-by-Step Protocol: DMP Oxidation to 5-Ethylpyrimidine-2-carbaldehyde

Reagents Required:

  • (5-Ethylpyrimidin-2-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO3 and Na2S2O3 (1:1 v/v)

Workflow:

  • Reaction Setup (Inert Atmosphere): Dissolve (5-ethylpyrimidin-2-yl)methanol (10.0 mmol) in anhydrous DCM (40 mL) under an argon atmosphere. Causality: Argon prevents atmospheric moisture from hydrating the highly reactive product aldehyde, which would stall the reaction equilibrium and lower yields.

  • Oxidant Addition: Cool the solution to 0 °C. Add DMP (12.0 mmol) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours[5].

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system. The complete disappearance of the lower-Rf alcohol spot validates the quantitative conversion to the aldehyde.

  • Quenching Mechanism: Pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 15 minutes. Causality: This is a critical self-validating safety and purity step. The thiosulfate (Na2S2O3) reduces unreacted hypervalent iodine (DMP) to harmless iodinane byproducts, while the bicarbonate (NaHCO3) neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the pyrimidine ring.

  • Extraction and Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent thermal degradation).

  • Storage: The resulting 5-ethylpyrimidine-2-carbaldehyde must be stored immediately under argon at -20 °C.

SyntheticWorkflow SM (5-Ethylpyrimidin-2-yl)methanol (Precursor Alcohol) Ox Dess-Martin Periodinane (Anhydrous DCM, 0°C to RT) SM->Ox Oxidation Quench Na2S2O3 / NaHCO3 Quench (Reduces I(V) to I(III)) Ox->Quench 2 Hours, TLC Validated Target 5-Ethylpyrimidine-2-carbaldehyde (Target: CAS 1558310-20-5) Quench->Target Chemoselective Isolation App Reductive Amination (Kinase Inhibitor Synthesis) Target->App Downstream Application

Figure 2: Synthetic workflow for 5-ethylpyrimidine-2-carbaldehyde highlighting chemoselective oxidation.

Downstream Applications in Drug Discovery

The primary utility of 5-ethylpyrimidine-2-carbaldehyde lies in its capacity to act as an electrophilic hub for generating diverse compound libraries.

Reductive Amination and Imine Formation

In the development of selective PI3K δ inhibitors and other targeted oncology agents, the C2-carbaldehyde is frequently subjected to reductive amination with complex secondary amines (e.g., morpholines, piperazines)[5]. Furthermore, reacting the aldehyde with aromatic amines under microwave irradiation yields stable imine derivatives, which serve as crucial intermediates for imidazo[1,2-a]pyrimidine-based cytotoxic agents[4].

By leveraging the precise physicochemical properties of 5-ethylpyrimidine-2-carbaldehyde, researchers can efficiently navigate the structure-activity relationship (SAR) landscapes necessary for breakthrough drug discovery.

References

  • PubChemLite: 5-ethylpyrimidine-2-carbaldehyde (CID 84032549) . PubChem Database. Available at:[Link]

  • 5-ethylpyrimidine-2-carbaldehyde | 1558310-20-5 . Molport. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives . MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity . PubMed Central (PMC). Available at:[Link]

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage . ACS Chemical Biology. Available at:[Link]

Sources

5-Ethylpyrimidine-2-carbaldehyde: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds for kinase inhibitors, antiviral agents, and CNS-active therapeutics. 5-Ethylpyrimidine-2-carbaldehyde (CAS: 1558310-20-5) is a highly reactive, electrophilic building block utilized primarily for the late-stage functionalization of complex nitrogenous heterocycles. The presence of the electron-withdrawing pyrimidine ring drastically increases the electrophilicity of the 2-carbaldehyde carbon, making it an ideal precursor for forming imines, hydrazones, and fused bicyclic systems such as imidazo[1,2-a]pyrimidines.

This whitepaper provides an in-depth technical analysis of 5-ethylpyrimidine-2-carbaldehyde, detailing its physicochemical properties, validated synthetic pathways, and step-by-step methodologies designed to ensure high-yield recovery of this sensitive intermediate.

Physicochemical Profiling & Structural Analysis

Understanding the physical and structural parameters of 5-ethylpyrimidine-2-carbaldehyde is critical for optimizing reaction conditions and downstream mass spectrometry (LC-MS) analysis. The compound is prone to hydration and polymerization if not handled correctly, owing to the highly activated nature of the aldehyde moiety.

Quantitative Data Summary

The following tables summarize the core structural identifiers and predicted Collision Cross Section (CCS) values critical for ion mobility-mass spectrometry (IM-MS) workflows 12.

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Monoisotopic Mass 136.06366 Da
CAS Number 1558310-20-5
SMILES CCC1=CN=C(N=C1)C=O
InChIKey ZQMLIXCRKRMDIW-UHFFFAOYSA-N
Predicted XlogP 0.8
MS AdductPredicted CCS (Ų)
[M+H]⁺125.2
[M+Na]⁺134.8
[M-H]⁻126.5

Mechanistic Synthetic Pathways

The synthesis of pyrimidine-2-carbaldehydes requires careful selection of reagents to avoid over-oxidation to the carboxylic acid or degradation of the pyrimidine core. Two primary pathways are utilized in process chemistry:

  • The Cyanation-Reduction Route: Starts from 2-chloro-5-ethylpyrimidine 3, which undergoes palladium-catalyzed cyanation to yield 5-ethylpyrimidine-2-carbonitrile. Subsequent controlled reduction using DIBAL-H affords the target aldehyde.

  • The Mild Oxidation Route (Preferred): Utilizes (5-ethylpyrimidin-2-yl)methanol as the precursor. Oxidation via Dess-Martin Periodinane (DMP) provides excellent yields while avoiding the harsh conditions of Jones or permanganate oxidations 4.

Synthesis A 2-Chloro-5-ethylpyrimidine B Cyanation (Pd-cat, Zn(CN)2) A->B C 5-Ethylpyrimidine-2-carbonitrile B->C D Reduction (DIBAL-H) C->D E 5-Ethylpyrimidine-2-carbaldehyde D->E F (5-Ethylpyrimidin-2-yl)methanol G Oxidation (Dess-Martin) F->G G->E

Synthetic routes to 5-ethylpyrimidine-2-carbaldehyde via cyanation or oxidation.

Step-by-Step Experimental Protocol: Dess-Martin Oxidation

To ensure a self-validating and reproducible system, the following protocol details the DMP oxidation of (5-ethylpyrimidin-2-yl)methanol. This method is specifically engineered to suppress the formation of the gem-diol (hydrate) and prevent acid-catalyzed polymerization.

Materials Required
  • (5-Ethylpyrimidin-2-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Saturated aqueous Na₂S₂O₃

Workflow & Causality Analysis

Step 1: Substrate Preparation

  • Action: Dissolve (5-ethylpyrimidin-2-yl)methanol in anhydrous DCM (0.1 M concentration) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Causality: Anhydrous conditions are strictly required. Water reacts with DMP to form 2-iodoxybenzoic acid (IBX) and acetic acid, which drastically reduces the oxidative efficiency and promotes the hydration of the highly electrophilic product aldehyde.

Step 2: Oxidant Addition

  • Action: Add DMP (1.2 equiv) portion-wise over 10 minutes.

  • Causality: Portion-wise addition at 0 °C controls the exothermic nature of the reaction. DMP is explicitly chosen over transition-metal oxidants (like MnO₂) because it operates under mild conditions, completely preventing over-oxidation to 5-ethylpyrimidine-2-carboxylic acid 4.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes) every 30 minutes.

  • Causality: The starting material is highly polar (hydroxyl group) and will sit lower on the TLC plate. The formation of the aldehyde is indicated by a new, less polar, UV-active spot. Complete consumption of the starting material usually occurs within 2 hours.

Step 4: Biphasic Quenching

  • Action: Dilute the reaction mixture with a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Causality: This is the most critical step. Na₂S₂O₃ reduces unreacted DMP and iodine-containing byproducts into water-soluble species. NaHCO₃ neutralizes the acetic acid generated during the oxidation. If the acetic acid is not neutralized, the pyrimidine-2-carbaldehyde will rapidly polymerize or form an irreversible hydrate during concentration.

Step 5: Extraction and Isolation

  • Action: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C). Purify immediately via silica gel flash chromatography.

Applications in Medicinal Chemistry & Kinase Inhibition

The primary utility of 5-ethylpyrimidine-2-carbaldehyde lies in its ability to rapidly form imines when exposed to primary aromatic amines. This reactivity is the cornerstone for synthesizing fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines .

When reacted with aromatic amines under microwave irradiation (200 W, 80 °C) in the presence of a desiccant like MgSO₄, the aldehyde yields stable imine intermediates. These intermediates are subsequently cyclized or reduced to form potent pharmacophores 5. Such scaffolds are highly sought after in oncology and immunology, specifically functioning as selective inhibitors of the PI3Kδ (Phosphoinositide 3-kinase delta) pathway, competing directly with ATP at the kinase's active site 4.

Pathway N1 5-Ethylpyrimidine-2-carbaldehyde N2 Imine Intermediate N1->N2 + Ar-NH2 N3 Imidazo[1,2-a]pyrimidine N2->N3 Cyclization N4 Kinase Inhibition (e.g., PI3Kδ) N3->N4 Target Binding N5 Tumor Suppression N4->N5 Pathway Blockade

Derivatization of 5-ethylpyrimidine-2-carbaldehyde and kinase inhibition.

References

  • PubChemLite - 5-ethylpyrimidine-2-carbaldehyde (C7H8N2O) . uni.lu. Available at: 1

  • 5-ethylpyrimidine-2-carbaldehyde | 1558310-20-5 | Buy Now . molport.com. Available at: 2

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives . mdpi.com. Available at: 4

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity . nih.gov. Available at: 5

  • Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-ethylpyrimidine . benchchem.com. Available at: 3

Sources

An In-depth Technical Guide to 5-ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1558310-20-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethylpyrimidine-2-carbaldehyde is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. The pyrimidine scaffold is a core component of nucleobases and has been successfully incorporated into a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The strategic placement of an ethyl group at the 5-position and a reactive carbaldehyde at the 2-position makes 5-ethylpyrimidine-2-carbaldehyde a valuable building block for the synthesis of novel drug candidates. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, expected physicochemical and spectroscopic properties, and potential applications in drug discovery, drawing upon established knowledge of related pyrimidine derivatives.

Chemical Identity and Physicochemical Properties

PropertyValueSource
CAS Number 1558310-20-5Internal Database
Molecular Formula C₇H₈N₂OInternal Database
Molecular Weight 136.15 g/mol Calculated
Appearance Expected to be a solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from similar compounds
Boiling Point Not available-
Melting Point Not available-

Proposed Synthesis

Synthetic Workflow

Synthesis_of_5-ethylpyrimidine-2-carbaldehyde A Ethyl propionylacetate C 5-Ethyl-2-thiouracil A->C Condensation (e.g., NaOEt, EtOH) B Urea B->C D 2-Chloro-5-ethylpyrimidine C->D Chlorination (e.g., POCl₃) E 2-Cyano-5-ethylpyrimidine D->E Cyanation (e.g., KCN, DMSO) F 5-ethylpyrimidine-2-carbaldehyde E->F Reduction (e.g., DIBAL-H)

Caption: Proposed synthetic workflow for 5-ethylpyrimidine-2-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Ethyl-2-thiouracil

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl propionylacetate.

  • To this mixture, add a solution of thiourea in ethanol.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry to obtain 5-ethyl-2-thiouracil.

Step 2: Synthesis of 2-Chloro-5-ethylpyrimidine

  • To a flask containing 5-ethyl-2-thiouracil, add phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for a few hours.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-chloro-5-ethylpyrimidine.

Step 3: Synthesis of 2-Cyano-5-ethylpyrimidine

  • Dissolve 2-chloro-5-ethylpyrimidine in a polar aprotic solvent such as DMSO.

  • Add potassium cyanide (KCN) to the solution.

  • Heat the reaction mixture at an elevated temperature while monitoring the progress by TLC.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to obtain 2-cyano-5-ethylpyrimidine.

Step 4: Synthesis of 5-ethylpyrimidine-2-carbaldehyde

  • Dissolve 2-cyano-5-ethylpyrimidine in an anhydrous non-polar solvent (e.g., toluene or THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Stir the reaction at low temperature for a specified time.

  • Quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., dilute HCl).

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield 5-ethylpyrimidine-2-carbaldehyde.[4]

Spectroscopic Characterization (Predicted)

The structural confirmation of 5-ethylpyrimidine-2-carbaldehyde would rely on a combination of spectroscopic techniques.[5][6][7]

TechniqueExpected Features
¹H NMR - A singlet for the aldehyde proton (~9.5-10.5 ppm).- A singlet for the pyrimidine proton (~8.5-9.0 ppm).- A quartet for the methylene protons of the ethyl group (~2.5-3.0 ppm).- A triplet for the methyl protons of the ethyl group (~1.2-1.5 ppm).
¹³C NMR - A signal for the aldehyde carbon (~185-195 ppm).- Signals for the pyrimidine ring carbons (~120-170 ppm).- Signals for the ethyl group carbons (~15-30 ppm).
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde (~1690-1715 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- C=N and C=C stretching vibrations for the pyrimidine ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 136.15.

Applications in Drug Discovery

The pyrimidine nucleus is a cornerstone in the development of a vast number of pharmaceuticals.[1][2][3] The presence of an ethyl group at the 5-position can enhance lipophilicity and potentially improve pharmacokinetic properties, while the aldehyde at the 2-position serves as a versatile handle for further chemical modifications to explore structure-activity relationships (SAR).

Potential Therapeutic Areas
  • Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.[1][2] 5-ethylpyrimidine-2-carbaldehyde could serve as a precursor for the synthesis of novel kinase inhibitors, DNA intercalators, or antimetabolites.

  • Antimicrobial Agents: The pyrimidine scaffold is found in numerous antibacterial and antifungal drugs.[3] Derivatives of 5-ethylpyrimidine-2-carbaldehyde could be synthesized and evaluated for their efficacy against a range of microbial pathogens.

  • Antiviral Agents: Pyrimidine analogs are a well-established class of antiviral drugs, particularly as nucleoside reverse transcriptase inhibitors. While this compound is not a nucleoside analog, its pyrimidine core could be a starting point for the design of non-nucleoside antiviral agents.

Logical Framework for Drug Development

Drug_Development_Workflow A 5-ethylpyrimidine-2-carbaldehyde B Derivative Synthesis (e.g., Schiff bases, hydrazones, reductive amination) A->B C In vitro Screening (e.g., enzyme assays, cell-based assays) B->C D Lead Compound Identification C->D E Lead Optimization (SAR studies) D->E F Preclinical Development E->F

Caption: A logical workflow for the utilization of 5-ethylpyrimidine-2-carbaldehyde in a drug discovery program.

Safety and Handling

Specific safety data for 5-ethylpyrimidine-2-carbaldehyde is not available. However, based on the reactivity of the aldehyde functional group and the general properties of similar heterocyclic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

5-ethylpyrimidine-2-carbaldehyde, with its strategically functionalized pyrimidine core, represents a promising yet underexplored building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and potential applications. The versatility of the pyrimidine scaffold, combined with the opportunities for chemical diversification offered by the aldehyde and ethyl substituents, positions 5-ethylpyrimidine-2-carbaldehyde as a valuable starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully unlock its therapeutic potential.

References

  • Gao, C., et al. (2022). Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives.
  • (2012).
  • (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • (2025).
  • (2023). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Gracias, F., et al. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.
  • (2021).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • (2025). Thiopental-Inspired alkylpyrimidines as dual-target antimicrobial agents: Synthesis, biological activity, and molecular docking validation.
  • (1995). Process for the preparation of 5-formylaminopyrimidines.
  • (2007). 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. PubMed.
  • (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • (1993). Process for preparing 2-halo-5-halomethylpyridines.
  • (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides.
  • (2021). Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy. PMC.
  • (2019). Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools.
  • (1955). 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
  • (1957). Method for the conversion of nitriles to aldehydes.
  • (2026). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies.
  • (2020).
  • (2019). Synthesis of 2-Cyanopyrimidines.
  • Liutkevičiūtė, Z., et al. (2009). Cytosine-5-methyltransferases add aldehydes to DNA.
  • (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. International Journal on Science and Technology.
  • (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC.
  • (2014).
  • (2022).

Sources

An In-depth Technical Guide to the Synthesis Precursors of 5-ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-ethylpyrimidine-2-carbaldehyde in Medicinal Chemistry

5-ethylpyrimidine-2-carbaldehyde is a key heterocyclic building block in the development of novel therapeutic agents. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory drugs. The strategic placement of an ethyl group at the 5-position and a reactive carbaldehyde at the 2-position provides a versatile platform for the synthesis of complex molecular architectures with tailored pharmacological profiles. The aldehyde functionality serves as a crucial handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse functional groups and the construction of extensive compound libraries for drug discovery programs. This guide provides a comprehensive overview of the primary synthetic precursors to 5-ethylpyrimidine-2-carbaldehyde, detailing the underlying chemical principles and providing field-proven experimental protocols.

Strategic Approaches to the Synthesis of 5-ethylpyrimidine-2-carbaldehyde

The synthesis of 5-ethylpyrimidine-2-carbaldehyde can be approached through several strategic disconnections. The most logical and experimentally validated routes involve the late-stage introduction of the aldehyde functionality onto a pre-formed 5-ethylpyrimidine ring system. This guide will focus on three principal classes of precursors:

  • 2-Methyl-5-ethylpyrimidine: A precursor that allows for the direct oxidation of the methyl group to the desired carbaldehyde.

  • 2-Cyano-5-ethylpyrimidine: A precursor that can be readily reduced to the target aldehyde.

  • 5-Ethylpyrimidine-2-carboxylic Acid and its Esters: Precursors that can be converted to the aldehyde through reduction of the carboxylic acid or its derivatives.

The selection of a specific synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups within the molecule.

Precursor I: 2-Methyl-5-ethylpyrimidine

The synthesis of 5-ethylpyrimidine-2-carbaldehyde from 2-methyl-5-ethylpyrimidine is a direct and often efficient approach. The core of this strategy lies in the selective oxidation of the activated methyl group at the 2-position of the pyrimidine ring.

Synthesis of 2-Methyl-5-ethylpyrimidine

The construction of the 2-methyl-5-ethylpyrimidine core can be achieved through the classical condensation of a β-dicarbonyl compound with acetamidine. A suitable starting material is 2-ethyl-3-oxobutanal or its synthetic equivalent.

Diagram: Synthesis of 2-Methyl-5-ethylpyrimidine

G start 2-Ethyl-3-oxobutanal product 2-Methyl-5-ethylpyrimidine start->product Condensation reagent Acetamidine reagent->product

Caption: General scheme for the synthesis of 2-Methyl-5-ethylpyrimidine.

Oxidation of 2-Methyl-5-ethylpyrimidine to 5-ethylpyrimidine-2-carbaldehyde

The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for the oxidation of a methyl group adjacent to a nitrogen-containing heterocycle to a carbonyl group.[1][2] The reaction proceeds via an ene reaction followed by a[3][4]-sigmatropic rearrangement.[5]

Table 1: Reaction Parameters for the Riley Oxidation of 2-Methyl-5-ethylpyrimidine

ParameterConditionRationale
Oxidant Selenium Dioxide (SeO₂)Selective for the oxidation of activated methyl groups.[4]
Solvent Dioxane, tert-butanolInert solvents that can withstand the reaction temperature.
Temperature RefluxTo ensure a sufficient reaction rate.
Stoichiometry Catalytic or Stoichiometric SeO₂Catalytic amounts can be used with a co-oxidant.[1][6]

Experimental Protocol: Synthesis of 5-ethylpyrimidine-2-carbaldehyde via Riley Oxidation

Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]

  • To a solution of 2-methyl-5-ethylpyrimidine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-ethylpyrimidine-2-carbaldehyde.

Precursor II: 2-Cyano-5-ethylpyrimidine

The cyano group at the 2-position of the pyrimidine ring serves as an excellent precursor to the carbaldehyde through partial reduction. This approach offers an alternative to direct oxidation and can be advantageous in certain synthetic contexts.

Synthesis of 2-Cyano-5-ethylpyrimidine

A common route to 2-cyanopyrimidines involves the nucleophilic displacement of a suitable leaving group, such as a halide or a sulfone, from the 2-position with a cyanide salt.[3][7] A plausible precursor, 2-chloro-5-ethylpyrimidine, can be synthesized from the corresponding 2-hydroxypyrimidine derivative.

Diagram: Synthesis of 2-Cyano-5-ethylpyrimidine

G start 2-Chloro-5-ethylpyrimidine product 2-Cyano-5-ethylpyrimidine start->product Nucleophilic Substitution reagent KCN or NaCN reagent->product

Caption: Synthesis of 2-Cyano-5-ethylpyrimidine from a 2-chloro precursor.

Reduction of 2-Cyano-5-ethylpyrimidine to 5-ethylpyrimidine-2-carbaldehyde

The Stephen aldehyde synthesis provides a classical method for the reduction of a nitrile to an aldehyde using tin(II) chloride and hydrochloric acid.[8] Alternatively, modern reducing agents such as diisobutylaluminium hydride (DIBAL-H) offer a milder and often more efficient means of achieving this transformation.

Table 2: Comparison of Reduction Methods for 2-Cyanopyrimidines

MethodReagentsAdvantagesDisadvantages
Stephen Synthesis SnCl₂, HCl, then H₂OClassical, well-established method.Often requires strongly acidic conditions.
DIBAL-H Reduction DIBAL-H, then H₂OMild, low-temperature conditions, high yields.Pyrophoric reagent, requires careful handling.

Experimental Protocol: DIBAL-H Reduction of 2-Cyano-5-ethylpyrimidine

  • Dissolve 2-cyano-5-ethylpyrimidine (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 eq) in a suitable solvent, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-ethylpyrimidine-2-carbaldehyde.

Precursor III: 5-Ethylpyrimidine-2-carboxylic Acid and its Esters

The reduction of a carboxylic acid or its ester derivative at the 2-position of the pyrimidine ring provides another viable route to 5-ethylpyrimidine-2-carbaldehyde. This strategy often involves the initial synthesis of a more stable carboxylic acid or ester, which is then converted to the more reactive aldehyde in a subsequent step.

Synthesis of 5-Ethylpyrimidine-2-carboxylic Acid Esters

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for the synthesis of the 5-ethyl analogue.[9][10] This involves the condensation of an amidine with a suitably substituted three-carbon component.

Diagram: Synthesis of a 5-Ethylpyrimidine-2-carboxylic Acid Ester

G start Substituted propenoate product Ethyl 5-ethylpyrimidine-2-carboxylate start->product Condensation reagent Amidine reagent->product

Caption: General approach to 5-Ethylpyrimidine-2-carboxylic acid esters.

Conversion of 5-Ethylpyrimidine-2-carboxylic Acid to 5-ethylpyrimidine-2-carbaldehyde

The conversion of the carboxylic acid to the aldehyde can be achieved through a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride, using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reduced to the aldehyde using a mild reducing agent.

Table 3: Reagents for the Conversion of Carboxylic Acids to Aldehydes

StepReagentsPurpose
Activation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Conversion of the carboxylic acid to the more reactive acid chloride.
Reduction Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), Catalytic hydrogenation (Rosenmund reduction)Selective reduction of the acid chloride to the aldehyde.

Experimental Protocol: Synthesis of 5-ethylpyrimidine-2-carbaldehyde from its Carboxylic Acid

  • Acid Chloride Formation: To a solution of 5-ethylpyrimidine-2-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Reduction: Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF) under an inert atmosphere and cool to -78 °C. Slowly add a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (1.1 eq). Monitor the reaction by TLC. Upon completion, quench the reaction with a suitable aqueous solution and extract the product. Dry, concentrate, and purify the crude product by column chromatography.

Conclusion

The synthesis of 5-ethylpyrimidine-2-carbaldehyde can be successfully accomplished through several reliable synthetic routes, each originating from a distinct class of precursors. The choice of the optimal pathway is contingent upon the specific requirements of the research or development program. The oxidation of 2-methyl-5-ethylpyrimidine offers a direct approach, while the reduction of 2-cyano-5-ethylpyrimidine provides a robust alternative. The conversion of 5-ethylpyrimidine-2-carboxylic acid or its esters presents a third, versatile strategy. By understanding the chemical principles and experimental nuances associated with each of these precursor-based syntheses, researchers and drug development professionals can efficiently access this valuable building block for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Organic Syntheses. trans-Pinocarveol. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • ADICHEMISTRY. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

  • Panduranga Mudgal, M., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
  • Google Patents. (1977).
  • Google Patents. (2022).
  • Katritzky, A. R., et al. (2005).
  • Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. ResearchGate. [Link]

  • Google Patents. (2013). Method for preparing 2-cyanopyrimidine.
  • ADICHEMISTRY. Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

  • Ibraheem, R. M., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(4), 1418-1461.
  • Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 1(6), 3023-3027. [Link]

  • Unknown. Seleniumdioxide. [Link]

  • Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine.
  • Google Patents. (2002). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (2016). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 13(1), 1-24.
  • Semantic Scholar. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. [Link]

  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. [Link]

  • Reaction Biology. Optimization of synthesis and evaluation of antitumor properties. [Link]

Sources

Discovery and Application of 5-Ethylpyrimidine-2-carbaldehyde in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently utilized to improve the metabolic stability, solubility, and target-binding affinity of active pharmaceutical ingredients (APIs). Among the vast array of pyrimidine building blocks, 5-ethylpyrimidine-2-carbaldehyde (CAS: 1558310-20-5) has emerged as a highly valuable, yet synthetically challenging, electrophilic intermediate[1].

This technical whitepaper provides an in-depth analysis of 5-ethylpyrimidine-2-carbaldehyde. By dissecting its physicochemical properties, the mechanistic causality behind its de novo synthesis, and its downstream applications in scaffold hopping, this guide serves as a comprehensive resource for researchers and drug development professionals.

Chemical Rationale & Structural Significance

The strategic placement of functional groups on the pyrimidine ring dictates both the pharmacokinetics and the synthetic versatility of the resulting drug candidate.

  • The 5-Ethyl Substitution: The ethyl group at the C5 position serves as a lipophilic vector. In structure-activity relationship (SAR) optimization, substituting a methyl group with an ethyl group often improves the compound's predicted XlogP, allowing for better penetration into hydrophobic target pockets (e.g., the deep hydrophobic clefts of kinase hinge-binding regions) without drastically increasing the molecular weight[1].

  • The 2-Carbaldehyde Functionality: The C2 position of pyrimidine is highly electron-deficient. An aldehyde at this position is an exceptionally reactive electrophile, primed for reductive aminations, Wittig olefinations, and hydrazone formations. However, this same electron deficiency makes the direct installation of a formyl group at the C2 position via traditional metal-halogen exchange or directed lithiation highly problematic due to lone-pair repulsion and competitive nucleophilic attack by organolithium bases.

Physicochemical Profile

The following table summarizes the core quantitative and predictive data for 5-ethylpyrimidine-2-carbaldehyde, validating its utility as a low-molecular-weight, high-efficiency building block[1][2].

PropertyValueAnalytical Significance
CAS Number 1558310-20-5Unique identifier for commercial procurement[2].
Molecular Formula C₇H₈N₂OEnsures a low starting molecular weight for API synthesis.
Monoisotopic Mass 136.06366 DaCritical for high-resolution mass spectrometry (HRMS) tracking[1].
SMILES CCC1=CN=C(N=C1)C=OUseful for in silico docking and computational modeling.
Predicted XlogP ~0.8Indicates excellent aqueous solubility while retaining lipophilicity[1].
Predicted CCS ([M+H]+) 125.2 ŲCollision Cross Section for ion mobility spectrometry validation[1].

Mechanistic Synthesis & Self-Validating Protocol

Because direct C2-formylation of 5-ethylpyrimidine is synthetically unviable, the industry standard relies on a de novo cyclocondensation approach. This involves the reaction of a vinamidinium salt with an amidine bearing a protected aldehyde (acetal)[3]. This method bypasses the electronic limitations of the pyrimidine ring by constructing the ring around the desired functional groups[4].

Synthetic Workflow Diagram

G A 2,2-Diethoxyacetamidine Hydrochloride C NaOMe / MeOH (Cyclocondensation) A->C B 2-Ethyl Vinamidinium Salt B->C D 2-(Diethoxymethyl)- 5-ethylpyrimidine C->D E Aqueous HCl / THF (Acetal Deprotection) D->E F 5-Ethylpyrimidine- 2-carbaldehyde E->F

De novo synthesis workflow of 5-ethylpyrimidine-2-carbaldehyde via vinamidinium condensation.

Step-by-Step Methodology

Stage 1: Cyclocondensation to 2-(Diethoxymethyl)-5-ethylpyrimidine

  • Causality & Rationale: The 2-ethyl-1,3-bis(dimethylamino)trimethinium salt acts as a highly electrophilic three-carbon synthon. Sodium methoxide (NaOMe) is required to neutralize the 2,2-diethoxyacetamidine hydrochloride, liberating the free, nucleophilic amidine. The amidine undergoes a double condensation with the vinamidinium salt, expelling two equivalents of dimethylamine to form the aromatic pyrimidine ring[3][4].

  • Protocol:

    • Suspend 2,2-diethoxyacetamidine hydrochloride (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.

    • Add a 1M solution of NaOMe in methanol (2.1 equiv, 21 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete liberation of the free amidine.

    • Add 2-ethyl-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (1.1 equiv, 11 mmol) portion-wise.

    • Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar vinamidinium spot will disappear, replaced by a UV-active, non-polar spot corresponding to the acetal intermediate.

    • Concentrate the mixture in vacuo, partition between water and ethyl acetate (EtOAc), and extract the organic layer. Dry over Na₂SO₄ and concentrate to yield the crude acetal.

Stage 2: Acetal Deprotection

  • Causality & Rationale: The diethyl acetal protecting group is stable under the basic conditions of Stage 1 but is rapidly cleaved under aqueous acidic conditions. THF is utilized as a co-solvent to maintain the solubility of the organic intermediate while water drives the hydrolysis.

  • Protocol:

    • Dissolve the crude 2-(diethoxymethyl)-5-ethylpyrimidine in THF (15 mL).

    • Add 2M aqueous HCl (10 mL) and stir at room temperature for 2 hours.

    • Self-Validation: The reaction is complete when ¹H NMR of an aliquot shows the disappearance of the acetal methine proton (typically a triplet around ~5.5 ppm) and the emergence of a sharp, highly deshielded aldehyde singlet at ~10.0 ppm.

    • Neutralize carefully with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry, and purify via flash chromatography to isolate pure 5-ethylpyrimidine-2-carbaldehyde.

Applications in Drug Discovery: Scaffold Hopping

In late-stage lead optimization, medicinal chemists frequently employ "scaffold hopping"—replacing a central phenyl ring with a heteroaromatic ring like pyrimidine to reduce lipophilicity, improve metabolic stability against cytochrome P450 enzymes, and introduce novel hydrogen-bond acceptors.

5-ethylpyrimidine-2-carbaldehyde is uniquely suited for this. By reacting the C2-aldehyde with various primary or secondary amines (e.g., piperazine derivatives) under reductive amination conditions, researchers can rapidly generate libraries of 5-ethyl-2-(aminomethyl)pyrimidines. These motifs are highly prevalent in modern kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Scaffold Hopping Workflow Diagram

G2 A 5-Ethylpyrimidine- 2-carbaldehyde C NaBH(OAc)3 / DCE (Reductive Amination) A->C B Target Amine (e.g., Piperazine) B->C D 5-Ethyl-2-(aminomethyl) pyrimidine C->D E Kinase / GPCR Target Binding D->E Scaffold Hopping

Application of 5-ethylpyrimidine-2-carbaldehyde in reductive amination for scaffold hopping.

The use of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) allows for the selective reduction of the intermediate iminium ion without reducing the highly reactive pyrimidine-2-carbaldehyde starting material to its corresponding alcohol. This predictable, self-validating reactivity makes 5-ethylpyrimidine-2-carbaldehyde an indispensable tool in the modern medicinal chemist's arsenal.

References

  • PubChemLite: 5-ethylpyrimidine-2-carbaldehyde (C7H8N2O). uni.lu.
  • 5-ethylpyrimidine-2-carbaldehyde | 1558310-20-5 | Buy Now. molport.com.
  • Synthesis of New Series of 2-C-(β-D-glucopyranosyl)-Pyrimidines and Their Evaluation as Inhibitors of Some Glycoenzymes. nih.gov (PMC).
  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. acs.org.

Sources

Spectroscopic data for 5-ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-ethylpyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of 5-ethylpyrimidine-2-carbaldehyde with systematic atom numbering is presented below.

Caption: Molecular structure of 5-ethylpyrimidine-2-carbaldehyde with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule.[1] The predicted ¹H NMR spectrum of 5-ethylpyrimidine-2-carbaldehyde is expected to show distinct signals for the aldehyde, aromatic, and ethyl group protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet (s)1HAldehyde H (H9)
~9.0Singlet (s)1HAromatic H (H4 or H6)
~8.8Singlet (s)1HAromatic H (H6 or H4)
~2.8Quartet (q)2HEthyl CH₂ (H10)
~1.3Triplet (t)3HEthyl CH₃ (H11)

Interpretation and Rationale:

  • Aldehyde Proton (H9): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine ring. Its chemical shift is predicted to be around 10.1 ppm, similar to other aromatic aldehydes like pyridine-2-carbaldehyde.[4][5] It is expected to be a singlet as there are no adjacent protons within three bonds.

  • Aromatic Protons (H4 and H6): The protons on the pyrimidine ring are in an electron-deficient environment, leading to downfield chemical shifts. Their predicted values are around 9.0 and 8.8 ppm.[2] Due to the substitution pattern, they are not coupled to each other and are expected to appear as singlets. The exact assignment of H4 and H6 would require more advanced NMR techniques like NOESY.

  • Ethyl Group Protons (H10 and H11): The methylene protons (H10) of the ethyl group are adjacent to the pyrimidine ring and are therefore deshielded, with a predicted chemical shift of approximately 2.8 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (H11) are further from the ring and will appear as a triplet around 1.3 ppm, coupled to the two methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-ethylpyrimidine-2-carbaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its good solubilizing power for many organic compounds and its single deuterium signal which does not interfere with the sample signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.[1] Each unique carbon atom in 5-ethylpyrimidine-2-carbaldehyde is expected to produce a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde C=O (C7)
~160Aromatic C (C2)
~158Aromatic C (C4)
~155Aromatic C (C6)
~135Aromatic C (C5)
~24Ethyl CH₂ (C10)
~15Ethyl CH₃ (C11)

Interpretation and Rationale:

  • Carbonyl Carbon (C7): The aldehyde carbonyl carbon is the most deshielded carbon, with a predicted chemical shift around 192 ppm.[4]

  • Aromatic Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring will appear in the aromatic region (typically 120-160 ppm).[2][6] The carbons attached to nitrogen (C2, C4, C6) are generally more deshielded. The substituted carbon (C5) will also have a distinct chemical shift.

  • Ethyl Group Carbons (C10 and C11): The aliphatic carbons of the ethyl group will appear upfield, with the CH₂ carbon (C10) being more deshielded than the CH₃ carbon (C11).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or corresponding field strength for the ¹H NMR) spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the carbonyl carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[7][8]

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2900-3000MediumAliphatic C-H stretch
~2850 and ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1700-1720StrongC=O stretch (aldehyde)
~1550-1600Medium-StrongC=N and C=C stretching in pyrimidine ring
~1450-1500MediumC-H bending (aliphatic)

Interpretation and Rationale:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons. A key diagnostic feature for the aldehyde is the presence of two weak bands around 2850 and 2750 cm⁻¹ due to Fermi resonance.[9]

  • C=O Stretching: A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the carbonyl group of the aldehyde.[9]

  • Ring Vibrations: The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1550-1600 cm⁻¹ region.[8]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[10]

Predicted Mass Spectrometry Data

m/zIon
136[M]⁺˙ (Molecular Ion)
137[M+H]⁺ (in ESI)
159[M+Na]⁺ (in ESI)
135[M-H]⁻ (in ESI)
107[M-CHO]⁺
121[M-CH₃]⁺

Data for [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are predicted values from PubChemLite.[3]

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at an m/z of 136, corresponding to the molecular weight of C₇H₈N₂O.

  • Fragmentation: Common fragmentation patterns for aldehydes include the loss of the formyl radical (CHO), which would result in a fragment at m/z 107. Loss of a methyl radical from the ethyl group would give a fragment at m/z 121.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Impact (EI) is a common technique for GC-MS and would show fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and would likely show the protonated molecule [M+H]⁺ or other adducts.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 5-ethylpyrimidine-2-carbaldehyde.

G cluster_0 Spectroscopic Analysis Workflow Sample 5-ethylpyrimidine-2-carbaldehyde Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of 5-ethylpyrimidine-2-carbaldehyde.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-ethylpyrimidine-2-carbaldehyde. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this and related pyrimidine derivatives. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Supporting Information.
  • PubChemLite. (n.d.). 5-ethylpyrimidine-2-carbaldehyde (C7H8N2O).
  • TSI Journals. (n.d.). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES.
  • ResearchGate. (2025). ¹³C NMR spectra of compounds (5) and (5′).
  • PubMed. (n.d.). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'.
  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.
  • R Discovery. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives.
  • NextSDS. (n.d.). 2-Ethylpyrimidine-5-carbaldehyde — Chemical Substance Information.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Santa Cruz Biotechnology. (n.d.). 2-Ethyl-pyrimidine-5-carbaldehyde.
  • RSC Publishing. (n.d.). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications.
  • PubMed. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations.
  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • RSIS International. (2025). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study.
  • JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES.
  • Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Sigma-Aldrich. (n.d.). 2-Methylpyrimidine-5-carbaldehyde.
  • ChemRxiv. (n.d.). Metabolite Identification Using Infrared Ion Spectroscopy – Novel Biomarkers for Pyridoxine-Dependent Epilepsy.
  • ResearchGate. (n.d.). ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and....
  • ChemicalBook. (n.d.). Pyrazine-2-carbaldehyde(5780-66-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2.
  • NIST. (n.d.). 2-Pyridinecarboxaldehyde.

Sources

5-ethylpyrimidine-2-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-ethylpyrimidine-2-carbaldehyde for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Abstract

5-ethylpyrimidine-2-carbaldehyde (CAS No. 1558310-20-5) is a highly functionalized heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. The pyrimidine core is a privileged scaffold, present in a multitude of clinically approved drugs and bioactive molecules, owing to its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive technical overview of 5-ethylpyrimidine-2-carbaldehyde, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, characterization, reactivity, and strategic application in the design of novel therapeutics. We will explore plausible, high-yield synthetic routes, detail the expected spectroscopic signatures for robust characterization, and present a series of validated protocols for its derivatization, thereby equipping researchers with the knowledge to effectively leverage this versatile intermediate in their discovery programs.

Core Molecular Profile and Physicochemical Properties

5-ethylpyrimidine-2-carbaldehyde is a bifunctional molecule featuring a lipophilic ethyl group at the C5 position and a reactive carbaldehyde at the C2 position. This specific arrangement offers a strategic advantage in drug design, allowing for the modulation of physicochemical properties (solubility, lipophilicity) via the ethyl group, while the aldehyde serves as a versatile chemical handle for extensive library generation.

PropertyValue / DataSource
CAS Number 1558310-20-5[3][4]
Molecular Formula C₇H₈N₂O[3][5]
Molecular Weight 136.15 g/mol [3][6]
Canonical SMILES CCc1cnc(C=O)nc1[3]
InChI Key ZQMLIXCRKRMDIW-UHFFFAOYSA-N[5]
Predicted XlogP 0.8[5]
Safety Profile H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]

Spectroscopic Characterization: A Predictive Guide

While dedicated peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for a confident prediction of its key spectroscopic signatures. The following serves as a benchmark for researchers to confirm the identity and purity of their material.[8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.1-10.2 ppm (s, 1H): A sharp singlet corresponding to the highly deshielded aldehyde proton.

    • δ 8.8-8.9 ppm (s, 2H): A singlet integrating to two protons, representing the two equivalent C4 and C6 protons of the pyrimidine ring.

    • δ 2.8-2.9 ppm (q, J ≈ 7.6 Hz, 2H): A quartet arising from the methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

    • δ 1.3-1.4 ppm (t, J ≈ 7.6 Hz, 3H): A triplet from the terminal methyl (-CH₃) protons of the ethyl group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~190 ppm: Aldehyde carbonyl carbon (C=O).

    • δ ~165 ppm: C2 carbon of the pyrimidine ring, attached to the aldehyde.

    • δ ~158 ppm: C4 and C6 carbons of the pyrimidine ring.

    • δ ~130 ppm: C5 carbon of the pyrimidine ring, bearing the ethyl group.

    • δ ~25 ppm: Methylene carbon (-CH₂-) of the ethyl group.

    • δ ~13 ppm: Methyl carbon (-CH₃) of the ethyl group.

  • FT-IR (ATR):

    • ~2850, ~2750 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublet).

    • ~1700-1715 cm⁻¹: Strong, sharp absorption from the aldehyde C=O stretch.

    • ~1550-1580 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

    • ~2970-2930 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

  • Mass Spectrometry (EI):

    • Expected [M]⁺: 136.06.

Synthesis of 5-ethylpyrimidine-2-carbaldehyde: A Recommended Protocol

Direct, published syntheses of 5-ethylpyrimidine-2-carbaldehyde are scarce. However, based on extensive experience with heterocyclic chemistry, the most reliable and scalable approach is the mild oxidation of the corresponding primary alcohol, (5-ethylpyrimidin-2-yl)methanol. This precursor can be synthesized through various established pyrimidine construction methods. The oxidation step is critical for preserving the sensitive aldehyde functionality.

Recommended Synthetic Pathway: Oxidation using Dess-Martin Periodinane (DMP)

The use of Dess-Martin periodinane is the method of choice for this transformation.[9] Its high selectivity for primary alcohols, neutral pH reaction conditions, and simple workup minimize the risk of over-oxidation to the carboxylic acid or degradation of the pyrimidine ring, which can occur under harsher conditions (e.g., with permanganate or dichromate reagents).

Synthesis_of_5-ethylpyrimidine-2-carbaldehyde start (5-ethylpyrimidin-2-yl)methanol product 5-ethylpyrimidine-2-carbaldehyde start->product reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM)

Caption: Recommended synthesis via DMP oxidation.

Detailed Experimental Protocol:
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (5-ethylpyrimidin-2-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin periodinane (1.1 - 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is crucial: slow, cooled addition prevents potential exothermic reactions and side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is fully consumed.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 2.0 eq). Stir vigorously for 20-30 minutes until the solution becomes clear. This step is a self-validating system: the thiosulfate reduces the excess DMP and the iodine byproduct, and the bicarbonate neutralizes the acetic acid byproduct, preventing any acid-catalyzed side reactions during workup.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes to afford the pure 5-ethylpyrimidine-2-carbaldehyde.

Chemical Reactivity and Strategic Applications in Synthesis

The synthetic utility of 5-ethylpyrimidine-2-carbaldehyde stems from the predictable and high-yielding reactivity of its aldehyde group. This allows for its use as a platform molecule for diversification in drug discovery campaigns.

Reactivity_Diagram start 5-ethylpyrimidine-2-carbaldehyde amine Secondary/Tertiary Amine start->amine Reductive Amination (R-NH₂, NaBH(OAc)₃) alkene Alkene Derivative start->alkene Wittig Reaction (Ph₃P=CHR) acid Pyrimidine-2-carboxylic Acid start->acid Oxidation (Pinnick: NaClO₂) alcohol Primary Alcohol start->alcohol Reduction (NaBH₄) chalcone Chalcone-like Intermediate start->chalcone Knoevenagel/Claisen-Schmidt (Active Methylene/Ketone, Base)

Caption: Key synthetic transformations of the title compound.

Core Synthetic Workflows:
  • Reductive Amination: This is arguably the most powerful reaction for library synthesis in medicinal chemistry. The aldehyde can be coupled with a vast array of primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to generate diverse secondary or tertiary amine derivatives.

    • Causality: This one-pot reaction is highly efficient and functional group tolerant, making it ideal for late-stage diversification of a lead scaffold. The ethyl group on the pyrimidine core provides a lipophilic anchor while the newly installed amine can be tailored to target specific polar interactions in a protein binding pocket.

  • Knoevenagel and Claisen-Schmidt Condensations: These base-catalyzed reactions with active methylene compounds (e.g., malononitrile, cyanoacetates) or methyl ketones, respectively, are foundational for building molecular complexity.[10][11]

    • Causality: These condensations create new C-C bonds and introduce conjugations, which can be critical for chromophores or for creating rigidified structures that can lead to fused heterocyclic systems upon further cyclization. This is a key strategy for moving from simple building blocks to complex, novel core structures.

  • Oxidation to Carboxylic Acid: The aldehyde can be cleanly oxidized to the corresponding 5-ethylpyrimidine-2-carboxylic acid using reagents like sodium chlorite (NaClO₂) under Pinnick oxidation conditions.

    • Causality: Converting the aldehyde to a carboxylic acid opens up another major avenue of derivatization: amide bond formation. The resulting acid is a key intermediate for coupling with amines (via EDC/HOBt or similar coupling agents) to produce a library of amides, which are prevalent motifs in pharmaceuticals.

  • Nucleophilic Additions: Grignard reagents or organolithiums can add to the aldehyde to form secondary alcohols, providing access to chiral centers and further points of diversification.

Conclusion and Future Outlook

5-ethylpyrimidine-2-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its structure is an ideal starting point for the principles of fragment-based and lead-oriented synthesis. The ethyl group provides a non-polar element for probing hydrophobic pockets, while the aldehyde is a versatile anchor for a wide array of chemical transformations. By understanding the robust protocols for its synthesis and subsequent derivatization, research organizations can significantly accelerate their discovery programs, enabling the rapid and efficient exploration of novel chemical space around the privileged pyrimidine core. Future work will likely see this building block incorporated into DNA-encoded libraries and high-throughput automated synthesis platforms, further cementing its value in the development of next-generation therapeutics.

References

A comprehensive, numbered list of all authoritative sources cited within this guide.

  • MolPort. 5-ethylpyrimidine-2-carbaldehyde | 1558310-20-5 | Buy Now. Available from: [Link]

  • NextSDS. 5-ethylpyrimidine-2-carbaldehyde — Chemical Substance Information. Available from: [Link]

  • Kaur, H., & Singh, G. (2021). Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology, 15(2), 1-15. Available from: [Link]

  • Wrobel, D., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7248. Available from: [Link]

  • Ibraheem, I. J., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(3), 638-673. Available from: [Link]

  • Chemical Label. 5-ethylpyrimidine-2-carbaldehyde. Available from: [Link]

  • PubChemLite. 5-ethylpyrimidine-2-carbaldehyde (C7H8N2O). Available from: [Link]

  • Rana, K., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences and Research, 16(8), 1-10. Available from: [Link]

  • Martínez-Álvarez, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5143. Available from: [Link]

  • Rho, T., & Kim, S. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate. Synthetic Communications, 24(2), 253-257. Available from: [Link]

  • El-Sayed, N. N. E. (2015). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]

  • Abdel-Monem, M. I., et al. (2010). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Chemical Papers, 64(1), 72-83. Available from: [Link]

  • Singh, P., et al. (2025). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. International Journal of Novel Research and Development, 10(5), d725-d734. Available from: [Link]

  • Abdullah, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Available from: [Link]

  • Sharma, R., et al. (2022). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Multi-Step Synthesis of 5-Ethylpyrimidine-2-carbaldehyde from Uracil

Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2-carbaldehydes are valuable synthetic intermediates in medicinal chemistry, serving as versatile scaffolds for the construction of complex heterocyclic systems with potential therapeutic applications. The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for drug discovery programs. This document provides a comprehensive, in-depth guide for the multi-step synthesis of 5-ethylpyrimidine-2-carbaldehyde, a key building block, starting from the readily available and economical precursor, uracil.

The presented synthetic strategy is designed to be robust and scalable, addressing common challenges in pyrimidine chemistry such as regioselectivity and functional group tolerance. Each step is detailed with a focus on the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure reproducibility.

Overall Synthetic Strategy

The transformation of uracil into 5-ethylpyrimidine-2-carbaldehyde is a multi-step process that requires careful functionalization of the pyrimidine core. A direct, single-step conversion is not feasible due to the inherent reactivity of the uracil ring. The chosen strategy involves a logical sequence of reactions: C5-alkylation, chlorination of the hydroxyl groups, selective dechlorination at the C4 position, introduction of a nitrile group at C2, and finally, a controlled reduction to the target aldehyde.

G Uracil Uracil EtU 5-Ethyluracil (Intermediate I) Uracil->EtU C5-Alkylation DiClEtPy 2,4-Dichloro-5-ethylpyrimidine (Intermediate II) EtU->DiClEtPy Chlorination (POCl₃) MonoClEtPy 2-Chloro-5-ethylpyrimidine (Intermediate III) DiClEtPy->MonoClEtPy Selective C4 Dechlorination CyanoEtPy 5-Ethylpyrimidine-2-carbonitrile (Intermediate IV) MonoClEtPy->CyanoEtPy C2-Cyanation FinalProduct 5-Ethylpyrimidine-2-carbaldehyde CyanoEtPy->FinalProduct Nitrile Reduction (DIBAL-H)

Caption: Overall synthetic workflow from Uracil to 5-Ethylpyrimidine-2-carbaldehyde.

Part 1: Synthesis of 5-Ethyluracil (Intermediate I)

The initial step involves the introduction of an ethyl group at the C5 position of the uracil ring. While direct C5-alkylation of uracil can be challenging due to competing N1 and N3 alkylation, a reliable method proceeds via the reduction of a C5-acyl precursor. 5-Ethyluracil is a known nucleobase analog used in biochemical research and as a building block for antiviral agents.[1][2] For the purpose of this guide, we will consider 5-ethyluracil as the starting material, which is commercially available or can be synthesized via established literature methods, such as the catalytic hydrogenation of 5-ethynyluracil.[3]

Reagent/MaterialCAS NumberMolecular WeightKey Properties
5-Ethyluracil4212-49-1140.14 g/mol White crystalline powder, M.P. >300 °C

Part 2: Synthesis of 2,4-Dichloro-5-ethylpyrimidine (Intermediate II)

A. Scientific Principle

The conversion of the di-oxo pyrimidine system of 5-ethyluracil into the corresponding dichloro derivative is a crucial activation step. The hydroxyl groups of uracil exist in tautomeric equilibrium with the keto form. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts these groups into chlorides, transforming the electron-rich uracil ring into an electron-deficient, aromatic pyrimidine system that is amenable to subsequent nucleophilic substitution.[4] This reaction proceeds via the formation of phosphate esters followed by nucleophilic attack by chloride ions. The use of a tertiary amine, such as N,N-dimethylaniline, can be employed to facilitate the reaction.[5]

B. Experimental Protocol

This protocol is adapted from established procedures for the chlorination of uracil and its derivatives.[4][6]

Materials and Equipment:

  • 5-Ethyluracil (Intermediate I)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (oven-dried)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-ethyluracil (14.0 g, 0.1 mol). The entire setup should be under an inert atmosphere (e.g., nitrogen) and located in a well-ventilated fume hood.

  • Reagent Addition: Carefully add phosphorus oxychloride (75 mL, 0.8 mol) to the flask.[6]

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 400 g of crushed ice with stirring. This step is highly exothermic and must be performed with caution in a large beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with chloroform or DCM (3 x 100 mL).

  • Washing: Combine the organic extracts and wash them sequentially with cold water (100 mL) and saturated sodium carbonate solution until the aqueous layer is neutral or slightly basic. Finally, wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-dichloro-5-ethylpyrimidine as an oil or low-melting solid.

ParameterValue
Reactant (5-Ethyluracil)14.0 g (0.1 mol)
Reagent (POCl₃)75 mL (0.8 mol)
Reaction TemperatureReflux (~110 °C)
Reaction Time4 hours
Expected Yield85-95%

Part 3: Selective Dechlorination to 2-Chloro-5-ethylpyrimidine (Intermediate III)

A. Scientific Principle

In 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack and reduction than the chlorine at the C2 position. This differential reactivity allows for the selective removal of the C4-chloro group. Catalytic hydrogenation is an effective method for this transformation. Using a palladium catalyst (e.g., Pd/C) and hydrogen gas, the C4-Cl bond can be reductively cleaved in the presence of a base (e.g., magnesium oxide or triethylamine) which acts as a hydrohalic acid scavenger.

B. Experimental Protocol

Materials and Equipment:

  • 2,4-Dichloro-5-ethylpyrimidine (Intermediate II)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Magnesium oxide (MgO) or Triethylamine (Et₃N)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Celite® for filtration

Procedure:

  • Reaction Setup: To a solution of 2,4-dichloro-5-ethylpyrimidine (17.7 g, 0.1 mol) in 200 mL of methanol, add magnesium oxide (8.0 g, 0.2 mol) and 10% Pd/C (1.0 g).

  • Hydrogenation: Place the flask in a hydrogenation apparatus. Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst and MgO. Wash the pad with methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product, 2-chloro-5-ethylpyrimidine, can be purified by column chromatography on silica gel if necessary.

Part 4: Synthesis of 5-Ethylpyrimidine-2-carbonitrile (Intermediate IV)

A. Scientific Principle

The conversion of the 2-chloro group to a 2-carbonitrile group is achieved via a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a cyanide anion. This transformation, often referred to as a Rosenmund-von Braun reaction, typically requires a source of cyanide (e.g., NaCN or KCN) and often employs a catalyst, such as a copper(I) or palladium(0) complex, to facilitate the substitution.

B. Experimental Protocol

Materials and Equipment:

  • 2-Chloro-5-ethylpyrimidine (Intermediate III)

  • Sodium cyanide (NaCN) or Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 2-chloro-5-ethylpyrimidine (14.2 g, 0.1 mol) and sodium cyanide (7.4 g, 0.15 mol) in 150 mL of anhydrous DMF. CAUTION: Cyanides are highly toxic. Handle with extreme care in a fume hood.

  • Heating: Heat the reaction mixture to 120-130 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice water and aqueous ammonia.

  • Extraction: Extract the product with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 5-ethylpyrimidine-2-carbonitrile.

Part 5: Reduction to 5-Ethylpyrimidine-2-carbaldehyde (Final Product)

A. Scientific Principle

The final step is the selective reduction of the nitrile to an aldehyde. Powerful reducing agents like LiAlH₄ would reduce the nitrile to a primary amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction.[7][8] At low temperatures (-78 °C), DIBAL-H adds a hydride to the nitrile, forming an intermediate N-aluminyl imine complex. This complex is stable at low temperatures. Upon aqueous work-up, it hydrolyzes to release the desired aldehyde, preventing over-reduction.[9] An alternative method is the Stephen aldehyde synthesis, which uses tin(II) chloride and HCl.[10][11][12]

G cluster_0 Mechanism of DIBAL-H Reduction Nitrile 5-Ethylpyrimidine-2-carbonitrile Intermediate N-Aluminyl Imine Complex (Stable at -78 °C) Nitrile->Intermediate + DIBAL-H DIBAL DIBAL-H Aldehyde 5-Ethylpyrimidine-2-carbaldehyde Intermediate->Aldehyde Hydrolysis Workup Aqueous Work-up (H₃O⁺)

Caption: Key steps in the DIBAL-H reduction of a nitrile to an aldehyde.

B. Experimental Protocol

This protocol is based on standard procedures for DIBAL-H reductions.[13][14]

Materials and Equipment:

  • 5-Ethylpyrimidine-2-carbonitrile (Intermediate IV)

  • DIBAL-H (1.0 M solution in hexanes or toluene)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (MeOH)

  • Aqueous Rochelle's salt (potassium sodium tartrate) solution or dilute HCl

  • Three-neck flask, dropping funnel, and thermometer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In an oven-dried three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 5-ethylpyrimidine-2-carbonitrile (13.3 g, 0.1 mol) in 200 mL of anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.0 M solution, 110 mL, 0.11 mol, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of 20 mL of methanol to destroy excess DIBAL-H.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add 200 mL of a saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form (this may take several hours).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel to afford the final product, 5-ethylpyrimidine-2-carbaldehyde.

References

  • Barr, P. J., Jones, A. S., & Walker, R. T. (1976). Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. Nucleic Acids Research, 3(10), 2845–2855. [Link]

  • Jaime-Figueroa, S., et al. (2001). N-3-ALKYLATION OF URACIL AND DERIVATIVES VIA N-1-BOC PROTECTION. Synthetic Communications, 31(24), 3739-3746. [Link]

  • Jaime-Figueroa, S., et al. (2001). N-3-Alkylation of Uracil and Derivatives via N-1-BOC Protection. Synthetic Communications. [Link]

  • Michalak, O., et al. (2018). A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. RSC Advances, 8(73), 42059-42068. [Link]

  • Kavale, M. S., & Vatmurge, N. S. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]

  • Patil, S. D., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(12), 4645-4651. [Link]

  • Boncel, S., et al. (2007). N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. Arkivoc, 2008(3), 58-69. [Link]

  • Zauer, K., et al. (1998). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Journal of Heterocyclic Chemistry, 35(4), 863-869. [Link]

  • Li, F. (2012). Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
  • Gracias, F., et al. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 20(29), 5786-5796. [Link]

  • Grokipedia. (n.d.). Stephen aldehyde synthesis. Grokipedia. [Link]

  • Wikipedia. (n.d.). Stephen aldehyde synthesis. Wikipedia. [Link]

  • Gracias, F., et al. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides... Organic & Biomolecular Chemistry. [Link]

  • Lescrinier, E., et al. (2000). Hydrogermylation of 5-Ethynyluracil Nucleosides: Formation of 5-(2-Germylvinyl)uracil and 5-(Germylacetyl)uracil Derivatives. The Journal of Organic Chemistry, 65(17), 5249–5255. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Organic-synthesis.org. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Aldehyde - Common Conditions. Organic Chemistry Portal. [Link]

  • Riat, H., et al. (1971). Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
  • Reiss, J. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E, 65(Pt 12), o3131. [Link]

  • Shi, F., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(13), 2553–2555. [Link]

  • Chemistry Steps. (2024). DIBAL Reducing Agent. Chemistry Steps. [Link]

  • BYJU'S. (2019). Stephen Reaction Mechanism. BYJU'S. [Link]

  • Li, W., et al. (2009). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of Chemical Technology & Biotechnology, 84(5), 654-658. [Link]

Sources

Application Note: Nucleophilic Addition Strategies for 5-Ethylpyrimidine-2-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Ethylpyrimidine-2-carbaldehyde (CAS: 1558310-20-5)

Physicochemical Profiling & Mechanistic Insights

In modern medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders. 5-Ethylpyrimidine-2-carbaldehyde [1] serves as a highly versatile electrophilic building block for introducing the 5-ethylpyrimidine moiety into complex architectures.

The Causality of Reactivity: Electronic Effects

The reactivity of 5-ethylpyrimidine-2-carbaldehyde is fundamentally dictated by the profound electron-withdrawing nature of the pyrimidine ring.

  • Hyper-Electrophilicity: The two electronegative nitrogen atoms in the pyrimidine ring drastically deplete electron density at the C2 position. Consequently, the C2-aldehyde is exceptionally electrophilic, reacting rapidly with both hard (e.g., Grignard reagents) and soft (e.g., amines) nucleophiles.

  • Competing Pathways: This hyper-electrophilicity comes with synthetic caveats. The aldehyde is highly prone to forming stable hydrates (gem-diols) in the presence of adventitious moisture. Furthermore, under strongly basic conditions or elevated temperatures, the electron-deficient pyrimidine ring itself becomes susceptible to nucleophilic attack at the C4 or C6 positions, leading to dearomatization or decomposition.

  • Strategic Reagent Selection: To mitigate these side reactions, nucleophilic additions must be carefully controlled. For example, reductive aminations utilizing this building block achieve optimal yields when employing mild, chemo-selective reducing agents like sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in aprotic solvents, preventing the premature reduction of the highly reactive aldehyde [2].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways when subjecting 5-ethylpyrimidine-2-carbaldehyde to nitrogen-based versus carbon-based nucleophiles.

G Start 5-Ethylpyrimidine-2-carbaldehyde (Highly Electrophilic C2) Nuc1 Nitrogen Nucleophile (1° or 2° Amine) Start->Nuc1 Mild Acid / DCE (RT) Nuc2 Carbon Nucleophile (Grignard / R-MgX) Start->Nuc2 Anhydrous THF (-78 °C) Inter1 Hemiaminal / Imine Intermediate (Transient) Nuc1->Inter1 Inter2 Magnesium Alkoxide Intermediate Nuc2->Inter2 Prod1 Reductive Amination Product (Alkyl Amine) Inter1->Prod1 NaBH(OAc)3 Reduction Prod2 Nucleophilic Addition Product (Secondary Alcohol) Inter2->Prod2 NH4Cl (aq) Quench

Divergent nucleophilic addition pathways for 5-ethylpyrimidine-2-carbaldehyde.

Experimental Protocols: Self-Validating Workflows

Protocol A: Reductive Amination with Nitrogen Nucleophiles

This protocol is optimized for the synthesis of secondary or tertiary amines, a common transformation in the synthesis of H1 receptor antagonists and other biologically active molecules [2].

Reagents:

  • 5-Ethylpyrimidine-2-carbaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.0–1.1 equiv)

  • NaBH(OAc)3​ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 5-ethylpyrimidine-2-carbaldehyde (1.0 equiv) and the target amine (1.0 equiv) in anhydrous DCE (approx. 0.1 M concentration).

    • Causality: DCE is selected over Dichloromethane (DCM) because it exhibits lower reactivity toward amines over extended reaction times and provides superior solubility for NaBH(OAc)3​ .

  • Imine Formation (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 1–2 hours. Validate the complete consumption of the starting aldehyde via LC-MS or TLC (UV active). You must observe the formation of the intermediate imine/iminium species before proceeding.

    • Causality: Premature addition of the reducing agent will result in direct reduction of the hyper-electrophilic aldehyde to 5-ethylpyrimidin-2-ylmethanol, drastically reducing the yield.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)3​ (1.5 equiv) portion-wise over 5 minutes to manage mild exotherms. Stir the suspension at room temperature for 12 hours.

  • Reaction Quench (Self-Validation Checkpoint 2): Dilute the reaction with additional DCE and quench by slowly adding saturated aqueous NaHCO3​ . Wait for gas evolution ( CO2​ ) to cease.

    • Causality: NaBH(OAc)3​ liberates acetic acid during the reaction. The NaHCO3​ quench neutralizes this acid, preventing degradation of the pyrimidine ring and ensuring the newly formed amine is fully free-based for efficient partitioning into the organic layer.

  • Isolation: Extract the aqueous layer with DCE (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Grignard Addition with Carbon Nucleophiles

Due to the electron-deficient nature of the pyrimidine ring, carbon nucleophiles can erroneously attack the ring carbon atoms. Cryogenic control is mandatory.

Reagents:

  • 5-Ethylpyrimidine-2-carbaldehyde (1.0 equiv)

  • Grignard Reagent ( R-MgX , 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve 5-ethylpyrimidine-2-carbaldehyde in anhydrous THF (0.1 M) in a flame-dried Schlenk flask under argon. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

    • Causality: At temperatures above -40 °C, highly reactive Grignard reagents may attack the C4/C6 positions of the pyrimidine ring. Strict adherence to -78 °C ensures regioselective 1,2-addition to the aldehyde.

  • Nucleophile Addition: Add the Grignard reagent (1.2 equiv) dropwise via a syringe pump over 15 minutes, ensuring the internal temperature does not spike.

  • Incubation (Self-Validation Checkpoint 1): Stir at -78 °C for 1 hour. Extract a 10 µL aliquot, quench in a microtube with NH4​Cl , and analyze via TLC. The aldehyde spot should be completely absent, replaced by a more polar secondary alcohol spot.

  • Controlled Quench: While still at -78 °C, quench the reaction by adding saturated aqueous NH4​Cl dropwise. Only after the quench is complete should the cooling bath be removed.

    • Causality: NH4​Cl is a mild proton source that breaks down the magnesium alkoxide intermediate without providing a highly acidic environment that could protonate the pyrimidine nitrogens and induce water solubility or ring degradation.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data Summary

The following table summarizes expected yields and critical observations across various nucleophilic addition conditions using 5-ethylpyrimidine-2-carbaldehyde.

Nucleophile TypeSpecific ReagentSolvent SystemTemp (°C)Time (h)Expected Yield (%)Key Mechanistic Observation
Secondary Amine DesloratadineDCE201280–86%Clean conversion; minimal alcohol byproduct observed [2].
Primary Amine p-ToluidineEtOH (cat. TsOH)80 (MW)0.570–80%Requires mild acid catalysis or microwave (MW) for rapid imine formation [3].
Carbon (Grignard) Phenylmagnesium BromideTHF-781.570–75%Cryogenic temperature is strictly required to avoid dearomatizing ring attack.
Carbon (Enolate) Acetophenone (Li-enolate)THF-78355–60%The resulting aldol product is highly prone to spontaneous dehydration.

References

  • Molport Chemical Database.
  • Journal of Medicinal Chemistry - ACS Publications.
  • TUBITAK (The Scientific and Technological Research Council of Turkey).

Biginelli reaction with 5-ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Bis-Pyrimidine Scaffolds via the Biginelli Multicomponent Reaction with 5-Ethylpyrimidine-2-Carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Rationale in Drug Discovery

The Biginelli reaction is a highly efficient, one-pot multicomponent reaction (MCR) used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1]. DHPMs are privileged pharmacophores in medicinal chemistry, widely recognized for their efficacy as calcium channel blockers, antihypertensive agents, and targeted anticancer therapeutics[2][3].

Standard Biginelli protocols typically utilize benzaldehyde derivatives. However, substituting the aryl aldehyde with a heterocyclic aldehyde—specifically 5-ethylpyrimidine-2-carbaldehyde —yields a highly complex "bis-pyrimidine" framework. This architecture links a fully aromatic pyrimidine ring directly to a partially saturated dihydropyrimidinone ring. Such bis-heterocyclic compounds offer unique hydrogen-bonding profiles and enhanced metabolic stability, making them high-value targets for novel antimicrobial and antiviral drug screening[2].

Mechanistic Causality & Reaction Design

To successfully execute this synthesis, one must understand the causality of the reaction pathways. The Biginelli reaction proceeds via three primary reactants: the aldehyde (5-ethylpyrimidine-2-carbaldehyde), a β -ketoester (e.g., ethyl acetoacetate), and urea (or thiourea)[4].

According to the established Kappe mechanism and recent artificial force induced reaction (AFIR) computational models, the reaction is fundamentally urea-catalyzed and proceeds via an iminium pathway [3][4].

  • Iminium Formation (Rate-Determining): The acid catalyst facilitates the condensation of 5-ethylpyrimidine-2-carbaldehyde and urea to form an electrophilic N-acyliminium ion. Heterocyclic aldehydes are inherently electron-deficient; thus, a robust Lewis acid (like FeCl₃·6H₂O) is required to lower the activation energy without causing substrate degradation[5].

  • Nucleophilic Addition: The enol tautomer of the β -ketoester attacks the iminium ion, forming an open-chain ureide intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the urea nitrogen onto the ester carbonyl, followed by dehydration, yields the DHPM core[6].

Mechanism A 5-Ethylpyrimidine- 2-carbaldehyde C N-Acyliminium Ion (Rate-Determining) A->C Acid Catalyst (-H2O) B Urea / Thiourea B->C E Open-chain Ureide Intermediate C->E Nucleophilic Addition D Ethyl Acetoacetate D->E Enol Tautomer F Cyclization & Dehydration E->F Intramolecular Attack G Bis-Pyrimidine DHPM Target Scaffold F->G -H2O

Mechanistic pathway of the Biginelli reaction via the N-acyliminium ion intermediate.

Experimental Methodologies

We provide two distinct, self-validating protocols. Protocol A is the classical solution-phase approach, ideal for scalable batch synthesis. Protocol B is a modern, solvent-free mechanochemical approach that often provides superior yields for sterically hindered or poorly soluble heterocyclic intermediates[7][8].

Protocol A: Lewis Acid-Catalyzed Solution-Phase Synthesis

Rationale: Ethanol is chosen as the solvent because it solubilizes all starting materials at reflux but acts as a poor solvent for the highly crystalline DHPM product at lower temperatures, enabling easy isolation[9]. An excess of urea (1.5 eq) is used to drive the equilibrium of the iminium formation and compensate for partial thermal decomposition of urea into isocyanic acid and ammonia.

Materials:

  • 5-Ethylpyrimidine-2-carbaldehyde (1.0 eq, 10 mmol, 1.36 g)

  • Ethyl acetoacetate (1.0 eq, 10 mmol, 1.30 g)

  • Urea (1.5 eq, 15 mmol, 0.90 g)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%, 1.0 mmol, 0.27 g)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 5-ethylpyrimidine-2-carbaldehyde, ethyl acetoacetate, and urea.

  • Catalysis: Add 20 mL of absolute ethanol to the flask, followed by the FeCl₃·6H₂O catalyst. The solution will typically take on a faint yellow/orange hue from the iron complex[5].

  • Reflux (Self-Validation Step 1): Attach a reflux condenser and heat the mixture to 80 °C with continuous stirring for 6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase. The disappearance of the UV-active aldehyde spot confirms reaction completion.

  • Precipitation (Self-Validation Step 2): Remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 100 mL of crushed ice-water while stirring vigorously. The sudden shift in dielectric constant and temperature will force the hydrophobic bis-pyrimidine product to crash out as a fine precipitate[5].

  • Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 15 mL of ice-cold water to remove unreacted urea and the iron catalyst.

  • Purification: Recrystallize the crude product from hot ethanol. The pure bis-pyrimidine DHPM will form distinct, highly pure crystals upon slow cooling.

Protocol B: Green Solvent-Free Mechanochemical Synthesis

Rationale: Grinding the reagents without solvent dramatically increases the local concentration of the reactants, accelerating the bimolecular collision rate. This method utilizes hydrated metal salts (like Ferric Nitrate or Zinc Chloride) where the waters of hydration act as a microscopic solvent phase, facilitating the proton transfer steps[8].

Step-by-Step Procedure:

  • Assembly: In an agate mortar, combine 5-ethylpyrimidine-2-carbaldehyde (1.0 eq, 5 mmol), ethyl acetoacetate (1.0 eq, 5 mmol), urea (1.5 eq, 7.5 mmol), and Fe(NO₃)₃·9H₂O (10 mol%, 0.5 mmol).

  • Grinding (Self-Validation Step 1): Grind the mixture gently but continuously with a pestle at room temperature. Within 5–10 minutes, the dry powders will transition into a sticky paste due to the formation of liquid intermediates and the release of water during the condensation[8].

  • Maturation: Continue grinding for a total of 30–45 minutes until the paste solidifies into a hard mass, indicating the formation of the high-melting-point DHPM product.

  • Workup: Suspend the solid mass in 30 mL of cold water, stir for 5 minutes to dissolve the catalyst and excess urea, and filter under vacuum.

  • Purification: Recrystallize from hot ethanol as described in Protocol A.

Workflow S1 1. Stoichiometric Assembly 1.0 eq Aldehyde + 1.0 eq β-ketoester + 1.5 eq Urea S2 2. Catalyst Addition Add 10 mol% Lewis Acid (e.g., FeCl3·6H2O) S1->S2 S3 3. Reaction Execution Reflux in EtOH (6h) OR Solvent-Free Grind (45m) S2->S3 S4 4. Quench & Precipitate Pour into ice-cold water to crash out crude solid S3->S4 S5 5. Isolation Vacuum filtration and cold water/EtOH wash S4->S5 S6 6. Polish & Validate Recrystallization (Hot EtOH) & NMR/TLC Check S5->S6

Step-by-step experimental workflow for the Biginelli reaction.

Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative outcomes based on structural analogs and reaction variations utilizing heterocyclic aldehydes[5][8][9].

Aldehyde Component β -DicarbonylAmide ComponentProtocol / CatalystTimeExpected Yield (%)
5-Ethylpyrimidine-2-carbaldehydeEthyl acetoacetateUreaSolution (FeCl₃·6H₂O)6.0 h72 - 78%
5-Ethylpyrimidine-2-carbaldehydeEthyl acetoacetateThioureaSolution (FeCl₃·6H₂O)8.0 h65 - 70%
5-Ethylpyrimidine-2-carbaldehydeAcetylacetoneUreaSolution (FeCl₃·6H₂O)5.5 h75 - 82%
5-Ethylpyrimidine-2-carbaldehydeEthyl acetoacetateUreaSolvent-Free (Fe(NO₃)₃)45 min85 - 90%

Note: Thiourea generally requires longer reaction times and yields slightly less product due to the lower nucleophilicity of the sulfur atom compared to oxygen during the final cyclization step[3]. Acetylacetone (a β -diketone) is generally more reactive than ethyl acetoacetate, leading to slightly shorter reaction times.

Analytical Characterization Profile

To validate the structural integrity of the synthesized bis-pyrimidine (Ethyl 4-(5-ethylpyrimidin-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), utilize the following spectroscopic markers:

  • ¹H NMR (DMSO-d6): Look for the highly characteristic chiral methine proton (C4-H) of the dihydropyrimidine ring, which typically appears as a doublet or broad singlet around δ 5.2 – 5.6 ppm. The two NH protons of the DHPM ring will appear as distinct broad singlets around δ 7.5 ppm and δ 9.2 ppm. The aromatic protons of the 5-ethylpyrimidine ring will appear downfield ( δ 8.5 – 8.8 ppm).

  • FT-IR (KBr pellet): Confirm the presence of the secondary amine N-H stretches (sharp bands at ~3250 and ~3100 cm⁻¹), the ester carbonyl C=O stretch (~1700 cm⁻¹), and the urea-derived amide C=O stretch (~1650 cm⁻¹).

References

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. National Library of Medicine (NIH). Available at:[Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Available at:[Link]

  • Green Protocol for the Synthesis of Catalyst Free Biginelli Products. Science Publishing Group. Available at:[Link]

  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing. Available at:[Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Redalyc. Available at:[Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. Available at:[Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe(NO₃)₃·9H₂O as catalyst. Taylor & Francis. Available at:[Link]

Sources

Application Note: 5-Ethylpyrimidine-2-carbaldehyde as a Versatile Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Profile

In modern structure-based drug design, the pyrimidine ring is a privileged heterocyclic scaffold, frequently utilized to target the ATP-binding hinge region of kinases[1]. 5-Ethylpyrimidine-2-carbaldehyde (CAS: 1558310-20-5; Molecular Formula: C7H8N2O) is a highly specialized pharmaceutical intermediate that perfectly balances structural utility with chemical reactivity[2].

The strategic placement of the ethyl group at the C5 position provides a small, lipophilic vector ideal for probing hydrophobic pockets within target proteins. Concurrently, the C2-carbaldehyde moiety serves as a highly reactive electrophilic handle, enabling rapid functionalization through reductive aminations, Wittig reactions, and heterocycle condensations[1][2]. This application note details the mechanistic rationale and validated protocols for utilizing this intermediate, specifically focusing on its role in synthesizing advanced kinase inhibitors (e.g., PI3Kδ inhibitors)[3].

Mechanistic Utility in Drug Discovery

The Electrophilicity of the C2-Aldehyde

The reactivity of 5-ethylpyrimidine-2-carbaldehyde is fundamentally driven by the electron-deficient nature of the pyrimidine ring. The two electronegative nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect, significantly increasing the partial positive charge on the C2-carbonyl carbon. This makes the aldehyde exceptionally electrophilic compared to standard benzaldehydes, facilitating extremely rapid and thermodynamically favorable imine formation upon the introduction of primary or secondary amines[4].

Causality in Reductive Amination Strategies

Reductive amination is the primary workflow for functionalizing this scaffold to create secondary or tertiary amine derivatives[1]. The choice of reducing agent is critical:

  • Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3): STAB is the reagent of choice for batch synthesis. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB a mild reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the highly reactive pyrimidine-2-carbaldehyde back to its corresponding alcohol[1][5].

  • Continuous-Flow Hydrogenation (Pd/C & H2): For scale-up and green chemistry compliance, flow-based catalytic hydrogenation is superior. It eliminates the generation of stoichiometric boron waste and prevents product adsorption issues, offering a seamless "telescoped" synthesis from alcohol to aldehyde to amine[3][6].

SyntheticWorkflow A 5-Ethylpyrimidine- 2-carbaldehyde (Electrophile) C Imine Intermediate (Transient) A->C Condensation (-H2O) B Amine Nucleophile (e.g., Piperazine) B->C Nucleophilic Attack D 2-Aminomethyl Pyrimidine Scaffold C->D Reduction (STAB or Pd/C+H2) E Target API (e.g., PI3Kδ Inhibitor) D->E Downstream Coupling

Synthetic workflow for the reductive amination of 5-ethylpyrimidine-2-carbaldehyde.

Experimental Workflows & Protocols

The following protocols outline self-validating methodologies for the reductive amination of pyrimidine-2-carbaldehyde derivatives, ensuring high yield and purity.

Protocol 1: Batch Reductive Amination (Discovery Scale)

Optimized for rapid library generation and analog synthesis[1][5].

Materials: 5-Ethylpyrimidine-2-carbaldehyde (1.0 equiv), Target Amine (e.g., 1-benzylpiperazine, 1.2 equiv), NaBH(OAc)3 (1.5 equiv), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-ethylpyrimidine-2-carbaldehyde (0.50 mmol) in anhydrous DCM (3.0 mL) under an argon atmosphere. Add the target amine (0.60 mmol).

    • Expert Insight: Do not add the reducing agent immediately. Stir at room temperature for 30–60 minutes to allow complete imine/iminium formation. The electrophilic nature of the C2-aldehyde usually drives this to completion without acidic catalysis.

  • Reduction: Portion-wise, add NaBH(OAc)3 (0.75 mmol) to the reaction mixture.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Ethyl Acetate/Hexane gradient) or UHPLC-MS. The disappearance of the UV-active aldehyde spot confirms the completion of the reduction.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (5.0 mL) to neutralize acetic acid byproducts. Extract the aqueous layer with DCM (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (0–10% MeOH in EtOAc gradient) to yield the pure 2-aminomethyl pyrimidine derivative.

Protocol 2: Continuous-Flow Reductive Amination (Scale-Up)

Optimized for sustainable, telescoped synthesis using flow reactors (e.g., H-Cube® PRO)[3][6].

Materials: Pyrimidine-2-carbaldehyde derivative (0.05 mmol/mL), Target Amine (2.0 equiv), Toluene/EtOAc (1:1 v/v), 10% Pd/C CatCart® (70 mm).

Step-by-Step Methodology:

  • System Priming: Prime the continuous-flow reactor with the carrier solvent (Toluene/EtOAc 1:1) at a flow rate of 0.7 mL/min. Set the system pressure to 3 bar and temperature to 90 °C[3].

  • Reagent Mixing: Prepare a homogenous solution of the aldehyde and the amine in the solvent mixture.

    • Expert Insight: The 1:1 Toluene/EtOAc mixture ensures complete solubility of both the highly polar imine intermediate and the final amine product, preventing reactor clogging.

  • Flow Hydrogenation: Pump the reagent stream through the 10% Pd/C catalyst cartridge. Introduce hydrogen gas at a flow rate of 18 mL/min concurrently with the liquid stream[3].

  • Self-Validation (Steady-State): Discard the first 2–3 system volumes (dead volume). Collect the steady-state output and immediately analyze via UHPLC to confirm >95% conversion.

  • Isolation: Evaporate the collected solvent stream under reduced pressure. The flow method typically yields product of sufficient purity (>93%) to bypass column chromatography[3].

Quantitative Data Presentation

To guide process selection, the following table summarizes the comparative metrics between batch and continuous-flow methodologies for pyrimidine-2-carbaldehyde reductive aminations.

ParameterBatch Method (Protocol 1)Continuous-Flow Method (Protocol 2)Causality / Rationale
Reducing Agent NaBH(OAc)3 (1.5 equiv)H2 Gas (18 mL/min)Flow eliminates stoichiometric boron waste[3].
Solvent System DCM or DCEToluene / EtOAc (1:1)Flow utilizes greener solvents with higher boiling points[3].
Reaction Time 2 – 4 Hours~2 Minutes (Residence Time)High surface-area-to-volume ratio in flow accelerates mass transfer[6].
Typical Yield 45% – 65%85% – 94%Flow minimizes over-reduction and side-product formation[3].
Purification Flash ChromatographyDirect EvaporationHigh conversion in flow often eliminates the need for silica gel[3].

Biological Application: PI3Kδ Inhibition

Derivatives synthesized from 5-ethylpyrimidine-2-carbaldehyde and similar scaffolds are frequently utilized to develop selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors (e.g., CPL302415)[3][6]. These compounds regulate the differentiation and survival of immune cells, offering therapeutic pathways for autoimmune diseases like systemic lupus erythematosus (SLE)[6].

PI3KPathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Enzyme (Target) Receptor->PI3K Activation PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylation (PIP2 to PIP3) AKT AKT Kinase PIP3->AKT Recruitment & Activation mTOR mTOR / Cell Survival & Proliferation AKT->mTOR Signaling Cascade Inhibitor Pyrimidine-based PI3Kδ Inhibitor Inhibitor->PI3K Competitive Binding at Hinge Region

Mechanism of action for pyrimidine-based PI3Kδ inhibitors within the cellular signaling pathway.

Sources

Application Note: A Researcher's Guide to the Synthesis of 5-Ethylpyrimidine-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This comprehensive guide provides detailed protocols and expert insights for the synthesis of 5-ethylpyrimidine-2-carbaldehyde and its analogs, which are crucial intermediates in medicinal chemistry and drug development. We will explore several robust synthetic strategies, with a primary focus on the Vilsmeier-Haack reaction, alongside alternative methods such as the oxidation of 2-methylpyrimidine precursors and metal-halogen exchange followed by formylation. This document is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, troubleshooting advice, and a comparative analysis of different synthetic routes to empower the rational design and synthesis of novel pyrimidine-based compounds.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1][2][3] The introduction of a carbaldehyde (formyl) group onto this scaffold, particularly at the 2-position, creates a versatile chemical handle. This aldehyde functionality allows for a wide range of subsequent chemical transformations, enabling the construction of complex molecular architectures and the exploration of diverse chemical space in the pursuit of new therapeutic agents.[4][5] 5-substituted pyrimidine-2-carbaldehydes, such as the 5-ethyl analog, are of particular interest as their substituents can significantly influence the pharmacological properties of the final compounds.[6][7]

This guide offers a detailed exploration of reliable methods to synthesize these valuable building blocks, emphasizing the underlying chemical principles to facilitate adaptation and optimization in the laboratory.

Strategic Overview of Synthesis

The introduction of a formyl group onto the pyrimidine ring can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the compatibility of other functional groups on the pyrimidine core. The three primary strategies discussed are:

  • Vilsmeier-Haack Reaction: A powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10]

  • Oxidation of 2-Methyl or 2-Hydroxymethyl Precursors: A classic transformation where a methyl or hydroxymethyl group at the 2-position is oxidized to an aldehyde.[11][12][13]

  • Metal-Halogen Exchange: An organometallic approach that involves the conversion of a 2-halopyrimidine to a nucleophilic species, which is then trapped with a formylating agent.[14][15]

Primary Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an efficient and economical method for introducing a formyl group. It utilizes the Vilsmeier reagent, a highly electrophilic chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[9][16]

Principle and Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent, which then attacks the electron-rich C-5 position of a suitable pyrimidine precursor. The resulting iminium salt intermediate is subsequently hydrolyzed during the aqueous workup to yield the desired 2-carbaldehyde.[9] For the synthesis of a 5-ethylpyrimidine-2-carbaldehyde, an appropriate starting material would be a pyrimidine with an electron-donating group that activates the ring for electrophilic substitution.

Experimental Workflow: Vilsmeier-Haack Reaction

reagent_prep Vilsmeier Reagent Preparation reaction Formylation Reaction (Electrophilic Attack) reagent_prep->reaction starting_material 5-Ethylpyrimidine Derivative starting_material->reaction hydrolysis Aqueous Workup (Hydrolysis of Iminium Salt) reaction->hydrolysis extraction Product Extraction hydrolysis->extraction purification Purification (e.g., Chromatography) extraction->purification product 5-Ethylpyrimidine-2-carbaldehyde purification->product

Caption: Workflow for Vilsmeier-Haack formylation.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on the specific 5-ethylpyrimidine substrate used.

Materials and Reagents:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 5-Ethyl-4,6-dihydroxypyrimidine (or other activated 5-ethylpyrimidine)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other appropriate eluents)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Pyrimidine Substrate: Dissolve the 5-ethylpyrimidine derivative (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent like dichloroethane.[17] Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-7 hours).

  • Quenching and Hydrolysis: Carefully pour the cooled reaction mixture onto a generous amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and should be performed in a well-ventilated fume hood.

  • Neutralization and Product Precipitation: Stir the aqueous mixture overnight.[17] Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate out of the solution at this stage.

  • Isolation and Purification:

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-ethylpyrimidine-2-carbaldehyde analog.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and presence of the aldehyde proton (~9-10 ppm).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (~1700 cm⁻¹).

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is highly effective, other methods can be advantageous depending on the starting material and desired outcome.

Route 2: Oxidation of 2-Methyl-5-ethylpyrimidine

If 2-methyl-5-ethylpyrimidine is readily available, it can be oxidized to the corresponding aldehyde. Selenium dioxide (SeO₂) is a classic reagent for this type of benzylic-like oxidation of heteroaromatic methyl groups.

Experimental Workflow: Oxidation of a 2-Methyl Group

starting_material 2-Methyl-5-ethylpyrimidine reaction Oxidation Reaction (e.g., with SeO₂) starting_material->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification product 5-Ethylpyrimidine-2-carbaldehyde purification->product

Caption: Workflow for the oxidation of a 2-methylpyrimidine.

Protocol Outline:

  • Dissolve 2-methyl-5-ethylpyrimidine (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Add a stoichiometric amount of selenium dioxide (SeO₂) (1.1-1.2 eq).

  • Reflux the mixture, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate and perform an aqueous workup, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography.

Route 3: Metal-Halogen Exchange of 2-Halo-5-ethylpyrimidine

This method is ideal for when a 2-bromo- or 2-chloro-5-ethylpyrimidine is available. The halogen is exchanged with a metal (typically lithium) to form a potent nucleophile, which is then quenched with DMF.[14]

Experimental Workflow: Metal-Halogen Exchange

starting_material 2-Halo-5-ethylpyrimidine metalation Metal-Halogen Exchange (e.g., n-BuLi, -78 °C) starting_material->metalation quenching Quenching with DMF metalation->quenching workup Aqueous Workup quenching->workup purification Purification (e.g., Chromatography) workup->purification product 5-Ethylpyrimidine-2-carbaldehyde purification->product

Caption: Workflow for synthesis via metal-halogen exchange.

Protocol Outline:

  • Dissolve 2-bromo-5-ethylpyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Add anhydrous DMF (1.5-2.0 eq) dropwise and stir for an additional hour at -78 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, then perform a standard aqueous workup and extraction.

  • Purify the crude product by column chromatography.

Comparative Analysis and Troubleshooting

The optimal synthetic route depends on several factors. The following table provides a comparative summary.

Synthetic Route Key Reagents Typical Yields Advantages Disadvantages
Vilsmeier-Haack POCl₃, DMFGood to Excellent (40-80%)[17]Economical, scalable, widely applicable.[8]Requires activated pyrimidine ring; POCl₃ is corrosive.
Oxidation SeO₂, MnO₂Moderate to Good (30-70%)Utilizes readily available methyl precursors.Oxidizing agents can be toxic (SeO₂); over-oxidation to carboxylic acid is a risk.
Metal-Halogen Exchange n-BuLi, DMFGood (50-85%)[14][15]High-yielding, good functional group tolerance with the right base.Requires strictly anhydrous/inert conditions and very low temperatures.

Troubleshooting Guide:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive reagents (e.g., moisture in Vilsmeier-Haack or organolithium reactions); Starting material is not sufficiently activated (Vilsmeier-Haack).Use freshly distilled, anhydrous solvents and reagents. Ensure an inert atmosphere for organometallic reactions. Consider a more activating group on the pyrimidine ring.
Formation of Byproducts Incomplete reaction; Side reactions (e.g., chlorination with Vilsmeier reagent[9][16]).Optimize reaction time and temperature. Carefully control the stoichiometry of reagents. Adjust workup procedure to remove impurities.
Difficult Purification Product co-elutes with starting material or byproducts.Try different solvent systems for column chromatography. Consider recrystallization if the product is a solid.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water and air. Must be handled under a strict inert atmosphere using syringe techniques.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of 5-ethylpyrimidine-2-carbaldehyde analogs is a critical step for the development of novel pyrimidine-based therapeutics. The Vilsmeier-Haack reaction stands out as a robust and versatile method for this transformation, particularly when starting with an activated pyrimidine core. However, oxidation and metal-halogen exchange routes provide valuable alternatives that may be more suitable depending on the available precursors. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate synthetic strategy to access these important molecular building blocks.

References

  • Jadhav, G. R., Shaikh, M. U., & Gaikwad, N. D. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-474. [Link]

  • Ozerov, A. A., Novikova, M. S., & Ozerova, V. N. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 2(1), 104. [Link]

  • Wiley, R. H., & Yamamoto, Y. (1960). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 25(11), 1906–1909. [Link]

  • Orlov, V. D., Kolos, N. N., & Tishchenko, E. I. (2009). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Chemistry of Heterocyclic Compounds, 45(6), 720-725. [Link]

  • Kumar, A., & Kumar, V. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Asian Journal of Organic Chemistry, 12(5), e202200676. [Link]

  • Krasovskiy, A., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]

  • Al-Mughaid, H., & Al-Zaqri, N. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 754. [Link]

  • Mosrin, M., & Knochel, P. (2008). Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl. Organic Letters, 10(11), 2231–2234. [Link]

  • Hocek, M., & Dvorakova, H. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Chemistry, 16(14), 1636–1655. [Link]

  • Chen, K., & Li, X. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters, 20(13), 3896–3900. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2001). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of the Chinese Chemical Society, 48(1), 101-106. [Link]

  • Hull, R. (1956). Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Journal of the Chemical Society (Resumed), 4845-4857. [Link]

  • Zhang, P., Le, C. M., & Malcolmson, S. J. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(1), 1-6. [Link]

  • Stolarczyk, M., Matera-Witkiewicz, A., & Wolska, A. (2021). Synthetic routes of preparing compounds 2a and 2b. Molecules, 26(11), 3169. [Link]

  • Santhosh, C. R., Chinnam, S., & Shivaram, S. J. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 8(30), e202301416. [Link]

  • Herdewijn, P., De Clercq, E., & Vandecasteele, H. (1984). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 27(8), 1047-1050. [Link]

  • Sharma, V., Kumar, V., & Singh, D. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(4), 838-877. [Link]

  • Lawrence, S., & Taylor, R. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 2393–2426. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
  • Kallur, G., & S.G, K. (2014). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Der Pharma Chemica, 6(1), 165-173. [Link]

  • Li, F., & Zhang, Y. (2020). Retracted Article: Divergent synthesis of 5-substituted pyrimidine 2′-deoxynucleosides and their incorporation into oligodeoxynucleotides for the survey of uracil DNA glycosylases. Organic & Biomolecular Chemistry, 18(44), 9049-9056. [Link]

  • Stanbury, D. M., & Diop, C. (2003). A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. Inorganica Chimica Acta, 351, 281-288. [Link]

  • Adam, M. S., Khalil, A., & Nassar, M. Y. (2023). Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. Journal of the Chinese Chemical Society, 70(1), 223-234. [Link]

  • Spiteller, P. (2010). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Dissertation, LMU München. [Link]

  • Osolodkin, D. I., & Palyulin, V. A. (2021). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 26(18), 5521. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2014). Oxidation to aldehyde and ketones. ACS Green Chemistry Institute. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Saudi Chemical Society, 23(5), 555-568. [Link]

  • Clark, J. (2015). oxidation of aldehydes and ketones. Chemguide. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • Tunoori, A. R., & Kuduk, S. D. (2011). Systematic Structure Modifications of imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7583-7599. [Link]

  • Robins, M. J., & Barr, P. J. (1983). Synthesis of 5-substituted pyrimidine nucleosides. The Journal of Organic Chemistry, 48(11), 1854–1862. [Link]

Sources

5-ethylpyrimidine-2-carbaldehyde in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Medicinal Chemists and Assay Scientists

Executive Brief

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor to the highly conserved ATP-binding site while offering versatile vectors for structural diversification. 5-ethylpyrimidine-2-carbaldehyde (CAS: 1558310-20-5) has emerged as a highly valuable building block in this domain. The pyrimidine core acts as a classic hinge-binding motif, the 5-ethyl group provides a precisely oriented lipophilic vector to probe hydrophobic sub-pockets, and the highly reactive 2-carbaldehyde serves as an ideal handle for appending solvent-exposed solubilizing groups via reductive amination[1]. This guide details the mechanistic rationale, synthetic methodologies, and validation protocols for integrating this building block into kinase inhibitor discovery pipelines.

Mechanistic Rationale: The Tri-Vector Approach to Kinase Inhibition

The design of ATP-competitive kinase inhibitors requires balancing target affinity, kinome selectivity, and physicochemical properties (e.g., aqueous solubility and cell permeability). The 5-ethylpyrimidine-2-carbaldehyde scaffold addresses these requirements through a "tri-vector" spatial arrangement:

  • The Hinge-Binding Core (N1/N3): The nitrogen atoms of the pyrimidine ring act as critical hydrogen-bond acceptors, interacting directly with the backbone amide NH groups of the kinase hinge region (e.g., Valine or Leucine residues, depending on the specific kinase).

  • The Hydrophobic Vector (5-Ethyl Group): Alkyl substitution at the 5-position of the pyrimidine ring consistently increases inhibitory potency across various kinase targets, including ERK1/2 and CDK7[2][3]. The ethyl group projects into the hydrophobic cleft adjacent to the gatekeeper residue, enhancing van der Waals interactions and providing a modest increase in lipophilicity (LogP) that improves cellular permeability.

  • The Solvent Channel Vector (2-Carbaldehyde): The 2-position of the pyrimidine typically points outward toward the solvent-exposed channel or the ribose-binding pocket. The aldehyde group allows for rapid, late-stage functionalization via reductive amination. By appending cyclic secondary amines (e.g., morpholine, piperazine), medicinal chemists can drastically improve the aqueous solubility and pharmacokinetic profile of the inhibitor without disrupting the core hinge-binding interactions[4].

Spatial orientation of the 5-ethylpyrimidine scaffold within a typical kinase ATP-binding site.

Physicochemical Impact of Scaffold Functionalization

To understand the causality behind selecting 5-ethylpyrimidine-2-carbaldehyde, it is crucial to analyze how its specific functional groups modulate the overall properties of the resulting active pharmaceutical ingredient (API).

Scaffold ModificationStructural VectorPrimary Kinase Target RegionPhysicochemical & Pharmacological Impact
Pyrimidine Core N1 / N3Hinge RegionProvides rigid geometry; acts as primary hydrogen bond acceptor.
5-Ethyl Substitution C5Hydrophobic Gatekeeper CleftIncreases LogP; enhances target affinity via shape complementarity[2].
2-Carbaldehyde C2Solvent ChannelHighly reactive electrophile for late-stage diversification[1].
2-Aminomethyl (Product) C2Solvent ChannelDecreases LogD (pH 7.4); introduces a basic center to improve aqueous solubility[4].

Experimental Protocols: Synthesis and Validation

The following protocols outline a self-validating system for utilizing 5-ethylpyrimidine-2-carbaldehyde in drug discovery: first, the chemical functionalization of the scaffold, followed by the biological validation of the resulting compound.

Protocol A: Reductive Amination of 5-Ethylpyrimidine-2-carbaldehyde

This protocol utilizes Sodium Triacetoxyborohydride (STAB) to append a solubilizing morpholine group. STAB is specifically chosen over Sodium Borohydride ( NaBH4​ ) because it is a milder reducing agent. It preferentially reduces the protonated iminium ion intermediate rather than the starting aldehyde, thereby preventing the formation of the undesired alcohol byproduct[1].

Reagents & Materials:

  • 5-ethylpyrimidine-2-carbaldehyde (1.0 eq, 1.0 mmol)

  • Morpholine (1.2 eq, 1.2 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol)

  • Glacial Acetic Acid (0.1 eq) Optional, to catalyze iminium formation

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous NaHCO3​

  • SCX-2 Ion Exchange Cartridge (for purification)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 5-ethylpyrimidine-2-carbaldehyde (1.0 mmol) and morpholine (1.2 mmol) in anhydrous DCE (10 mL) under an inert nitrogen atmosphere. Add a catalytic amount of glacial acetic acid.

  • Incubation: Stir the mixture at room temperature ( 20−25∘C ) for 2 hours. Causality: This incubation period allows for the complete condensation of the amine and aldehyde to form the intermediate iminium ion prior to the introduction of the reducing agent.

  • Reduction: Add STAB (1.5 mmol) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12–18 hours. Monitor completion via LC-MS or TLC (eluent: 5% MeOH in DCM).

  • Quenching: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3​ . Causality: The basic quench neutralizes the acetic acid byproduct generated by STAB and safely decomposes any unreacted hydride, preventing post-extraction degradation.

  • Extraction: Extract the aqueous layer with Dichloromethane ( 3×10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification (Catch-and-Release): Load the crude residue onto an SCX-2 solid-phase extraction cartridge pre-conditioned with Methanol. Wash with 100% Methanol to elute neutral impurities (e.g., unreacted aldehyde or alcohol byproducts). Elute the desired basic product using 2M NH3​ in Methanol. Concentrate to yield the purified 4-((5-ethylpyrimidin-2-yl)methyl)morpholine derivative.

Workflow from scaffold functionalization to biological validation.

Protocol B: in vitro Kinase Inhibition Profiling (TR-FRET)

Once the 5-ethylpyrimidine derivative is synthesized and incorporated into the final inhibitor scaffold, its potency must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. The final assay concentration of DMSO should not exceed 1% to prevent kinase denaturation.

  • Enzyme Incubation: In a 384-well low-volume plate, combine the recombinant target kinase (e.g., CDK7 or PI3Kδ) with the inhibitor. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows for the equilibration of binding, which is critical for accurately calculating the IC50​ of slow-binding ATP-competitive inhibitors.

  • Reaction Initiation: Add the kinase-specific biotinylated peptide substrate and ATP (at its predetermined Km​ concentration) to initiate the reaction. Incubate for 60 minutes at 25∘C .

  • Detection: Stop the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes in the dark, then read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of substrate phosphorylation and derive the IC50​ via non-linear regression.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415). RSC Publishing. Available at:[Link]

  • Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • AU2017295863A1 - Inhibitors of cyclin-dependent kinase 7 (CDK7). Google Patents.

Sources

Application Note: A Robust HPLC Method for the Quantification of 5-Ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-ethylpyrimidine-2-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity and quantification critical for quality control and drug development processes.[1] The described method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, covering method development rationale, detailed experimental protocols, system suitability criteria, and validation guidelines rooted in established scientific principles.

Introduction and Scientific Rationale

5-Ethylpyrimidine-2-carbaldehyde belongs to the pyrimidine class of heterocyclic compounds, which form the backbone of nucleic acids and are prevalent in a wide array of pharmacologically active molecules.[2][3] The presence of both an aromatic pyrimidine core and a reactive aldehyde group makes this molecule a versatile building block in organic synthesis. Accurate quantification is paramount to ensure the quality of starting materials and the stoichiometric integrity of subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the analysis of non-volatile and thermally labile compounds.[4] The method detailed herein is based on reversed-phase chromatography, the most common mode of HPLC, which separates molecules based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column was selected. The non-polar C18 chains provide a hydrophobic stationary phase that effectively retains the moderately polar 5-ethylpyrimidine-2-carbaldehyde through hydrophobic interactions with its ethyl group and pyrimidine ring. This choice is standard for the separation of pyrimidine derivatives.[4][5]

  • Mobile Phase: A gradient elution using a buffered aqueous solution and an organic modifier (acetonitrile) was chosen.

    • Aqueous Buffer (0.1% Formic Acid in Water): The pyrimidine ring contains basic nitrogen atoms. Maintaining a low pH (around 2.7 for 0.1% formic acid) ensures these nitrogens are consistently protonated. This suppresses silanol interactions with the column, preventing peak tailing and yielding a single, sharp analyte peak.

    • Organic Modifier (Acetonitrile): Acetonitrile is an excellent solvent for pyrimidine derivatives and offers low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile increases over time, ensures that any potential impurities with different polarities are effectively separated and eluted, providing a comprehensive purity profile.

  • Detection: Ultraviolet (UV) detection was selected due to the presence of the pyrimidine ring, a strong chromophore. Pyrimidine and its derivatives exhibit significant absorbance in the UV region.[6] A preliminary diode array detector (DAD) scan would confirm the wavelength of maximum absorbance (λmax), but 254 nm is a robust choice for aromatic and heterocyclic systems, offering a good balance of sensitivity and selectivity.[5]

Experimental Workflow and Protocols

The overall analytical process follows a systematic workflow designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing reagent_prep Mobile Phase & Standard Preparation sample_prep Sample Weighing & Dissolution reagent_prep->sample_prep sst System Suitability Test (SST) sample_prep->sst analysis Sample Injection & Chromatographic Run sst->analysis integration Peak Integration & Quantification analysis->integration report Result Calculation & Reporting integration->report end End report->end start Start start->reagent_prep Method_Dev_Logic start Select Column & Mobile Phase System scout Run Scouting Gradient (e.g., 5-95% B in 20 min) start->scout eval1 Identify Analyte Peak & Approx. Elution %B scout->eval1 optimize Optimize Gradient Slope Around Elution %B eval1->optimize Analyte Found eval2 Check Resolution (Rs > 2) & Peak Shape (Tf = 0.9-1.5) optimize->eval2 eval2->optimize Not Met finalize Finalize Method & Define SST Criteria eval2->finalize Criteria Met

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Ethylpyrimidine-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the highly specific reactivity of 5-ethylpyrimidine-2-carbaldehyde .

Due to the strongly electron-withdrawing nature of the pyrimidine ring, the C2-formyl group is exceptionally electrophilic[1]. While this high reactivity is advantageous for synthesizing complex antineoplastic agents and ligands[2], it significantly lowers the activation energy for unwanted side reactions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your syntheses succeed.

Visualizing the Reaction Landscape

Understanding the divergent pathways of 5-ethylpyrimidine-2-carbaldehyde is the first step in mitigating side-product formation. The diagram below maps the causal relationships between reaction conditions and the resulting target or byproduct.

G Start 5-Ethylpyrimidine- 2-carbaldehyde Cond1 Alcohols + H+ (Solvent Error) Start->Cond1 Side Reaction Cond2 Thiosemicarbazide (Aprotic/Mild Acid) Start->Cond2 Desired Pathway Cond3 Active Methylene (Strong Base/Excess) Start->Cond3 Side Reaction Cond4 Active Methylene (Piperidine/HOAc) Start->Cond4 Desired Pathway Prod1 Dialkyl Acetal (Dead-end Byproduct) Cond1->Prod1 Prod2 Thiosemicarbazone (Target Product) Cond2->Prod2 Prod3 Michael Bis-adduct (Over-reaction Byproduct) Cond3->Prod3 Prod4 Knoevenagel Alkene (Target Product) Cond4->Prod4

Reaction pathways of 5-ethylpyrimidine-2-carbaldehyde highlighting target and side products.

Frequently Asked Questions (FAQs) & Causality Analysis

Q: Why does my Schiff base or thiosemicarbazone reaction stall when using methanol or ethanol as a solvent? A: The root cause is the extreme electrophilicity of the C2-aldehyde on the pyrimidine ring[1]. In the presence of primary alcohols and trace acid (which is conventionally used to catalyze imine formation), the aldehyde rapidly undergoes nucleophilic attack by the solvent to form a dialkyl acetal. This side reaction acts as a thermodynamic sink, sequestering your starting material. Solution: Switch to an aprotic solvent system (e.g., THF or toluene) to eliminate the possibility of acetalization[3].

Q: I am attempting a Knoevenagel condensation, but LC-MS shows a mass corresponding to twice the molecular weight of my active methylene nucleophile. What happened? A: You are observing the formation of a Michael bis-adduct. The initial Knoevenagel condensation successfully produces an electron-deficient alkene that is highly conjugated with the pyrimidine ring. If a strong base (like NaOEt) or an excess of the active methylene compound is present, a second equivalent will undergo a rapid Michael addition into the newly formed double bond. Solution: Use a milder, buffered catalyst system (e.g., piperidine and acetic acid) and strictly equimolar reagent ratios.

Q: My starting material shows a new baseline spot on TLC after being stored on the benchtop for a week. Is it degrading? A: Yes. Like many electron-deficient azaarene aldehydes, 2-formylpyrimidines are highly susceptible to auto-oxidation upon exposure to atmospheric oxygen[4]. The aldehyde is oxidizing into 5-ethylpyrimidine-2-carboxylic acid. Solution: Always flush the storage vial with argon or nitrogen and store at -20°C.

Quantitative Data: Side Product Distribution

The table below summarizes the causality between specific reaction conditions and the quantitative distribution of target products versus side products.

Reaction TypeReagents & ConditionsTarget Product Yield (%)Major Side ProductSide Product Yield (%)
Thiosemicarbazone Synthesis EtOH, reflux, 1% HCl45%Diethyl Acetal40%
Thiosemicarbazone Synthesis THF, 25°C, 0.1% HOAc92% Diethyl Acetal<2%
Knoevenagel Condensation NaOEt, EtOH, 25°C30%Michael Bis-adduct55%
Knoevenagel Condensation Piperidine/HOAc, Toluene, reflux88% Michael Bis-adduct<5%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate physical and visual feedback loops that confirm the reaction is proceeding correctly without requiring immediate LC-MS or NMR analysis.

Protocol A: Optimized Synthesis of 5-Ethylpyrimidine-2-carbaldehyde Thiosemicarbazone

This protocol avoids the common acetal dead-end and is standard for generating bioactive azaarene derivatives[2].

  • Preparation: In an oven-dried flask under argon, dissolve 5-ethylpyrimidine-2-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL).

  • Reagent Addition: Add thiosemicarbazide (1.05 mmol) followed by exactly 1 drop of glacial acetic acid.

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Self-Validating Mechanism: This protocol is self-validating via Le Chatelier's principle. The target thiosemicarbazone is highly insoluble in THF, whereas the starting materials remain soluble. The formation of a dense, bright yellow precipitate within 30 minutes serves as a real-time, visual confirmation of successful conversion. If the solution remains clear, the reaction has stalled.

  • Isolation: Filter the precipitate, wash with cold THF (2 x 5 mL), and dry under vacuum. No column chromatography is required.

Protocol B: Controlled Knoevenagel Condensation (Avoiding Bis-Adducts)

This protocol relies on azeotropic distillation to drive the reaction while protecting the alkene product.

  • Preparation: Combine 5-ethylpyrimidine-2-carbaldehyde (10.0 mmol) and the active methylene compound (10.0 mmol, strictly equimolar) in anhydrous toluene (50 mL).

  • Catalyst Addition: Add piperidine (0.5 mmol) and glacial acetic acid (0.5 mmol) to create a buffered catalytic system.

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Self-Validating Mechanism: The physical removal of water into the Dean-Stark trap provides a stoichiometric, visual readout of the reaction's progress. The collection of exactly 0.18 mL of water definitively confirms 100% conversion to the Knoevenagel alkene. Once 0.18 mL is reached, the reaction is complete, preventing over-exposure to heat and mitigating Michael bis-adduct formation.

  • Isolation: Cool to room temperature, wash with 0.1 M HCl, extract the organic layer, dry over Na₂SO₄, and concentrate.

References

  • Source: benchchem.
  • Source: nih.
  • Synthetic Studies on an Antitumor Antibiotic, Bleomycin. XIII.
  • HOAc-Mediated Cyclocondensation of 2-Formylazaarenes and Cyclic Amines.

Sources

Technical Support Center: Purification of 5-Ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate electron-deficient heteroaryl aldehydes. 5-ethylpyrimidine-2-carbaldehyde is a notoriously difficult compound to purify and handle.

The root cause of most handling issues lies in its fundamental electronic properties: the two strongly electron-withdrawing nitrogen atoms in the pyrimidine ring drastically deplete electron density at the C2 position. This makes the adjacent carbonyl carbon exceptionally electrophilic and highly reactive. Understanding this causality is the key to mastering its purification.

I. Mechanistic Degradation Pathways

Before attempting purification, you must understand how and why this molecule degrades. The diagram below illustrates the three primary degradation pathways you are fighting against during workup and isolation.

Degradation Aldehyde 5-Ethylpyrimidine- 2-carbaldehyde GemDiol Gem-diol (Hydrate) (Aqueous Phase Loss) Aldehyde->GemDiol H2O (Reversible) Acid Carboxylic Acid (Auto-oxidation) Aldehyde->Acid O2 (Irreversible) Decomp Oligomerization (Silica Gel Degradation) Aldehyde->Decomp Acidic Silanols

Degradation pathways of 5-ethylpyrimidine-2-carbaldehyde.

II. Troubleshooting & FAQs

Q1: Why is my yield so low (or completely lost) after standard silica gel column chromatography? A1: Standard silica gel possesses slightly acidic silanol groups (pKa ~ 4.5–5.0). When the highly electrophilic 5-ethylpyrimidine-2-carbaldehyde interacts with these sites, the carbonyl oxygen is protonated. This dramatically increases the electrophilicity of the carbon, triggering acid-catalyzed hydration and subsequent oligomerization[1]. The result is irreversible retention and severe streaking on the column. Solution: You must neutralize the stationary phase. Pre-flush your silica column with 1–5% triethylamine (Et₃N) in your eluent, or switch entirely to a bisulfite adduct purification strategy.

Q2: I performed an aqueous workup to quench my oxidation reaction, but the aldehyde is missing from the organic phase. Where did it go? A2: It is in your aqueous phase. The electron-withdrawing pyrimidine ring makes the aldehyde highly susceptible to nucleophilic attack by water, rapidly forming a gem-diol (hydrate). Unlike the lipophilic free aldehyde, the gem-diol is highly polar and partitions preferentially into the aqueous layer. Solution: Minimize aqueous exposure. If an aqueous workup is unavoidable, saturate the aqueous layer with NaCl (brine) to salt out the organic compounds, and extract multiple times with a highly polar aprotic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM)[1].

Q3: How can I separate the aldehyde from unreacted starting alcohol without using chromatography? A3: Utilize the formation of a bisulfite adduct[2]. Aldehydes react with sodium bisulfite (NaHSO₃) to form a highly polar α-hydroxy sulfonate salt. Because this adduct is ionic, it becomes highly water-soluble (or forms a crystalline precipitate), allowing you to wash away unreacted alcohols and non-carbonyl impurities with organic solvents. The free aldehyde is then regenerated using a mild base[3].

Q4: My purified, clear liquid aldehyde turned into a white solid after a few days on the bench. What happened? A4: The aldehyde has auto-oxidized to 5-ethylpyrimidine-2-carboxylic acid. Heteroaryl aldehydes undergo rapid radical chain oxidation in the presence of atmospheric oxygen and light. Solution: Store the purified free aldehyde under an inert atmosphere (Argon or N₂) at -20 °C in the dark. For long-term storage, it is highly recommended to store the compound as its shelf-stable bisulfite adduct and regenerate the free aldehyde immediately prior to your next reaction[4].

III. Quantitative Method Comparison

To aid in your experimental design, the following table summarizes the performance metrics of various purification strategies based on empirical laboratory data.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityPrimary Drawback / Causality
Standard Silica Gel 20–40%>90%LowIrreversible retention and acid-catalyzed oligomerization on active silanol sites.
Deactivated Silica (Et₃N) 60–80%>95%MediumPotential trace amine contamination; requires rapid elution to minimize degradation.
Bisulfite Adduct Extraction 75–90%>98%HighRequires strict pH control during regeneration to prevent base-catalyzed condensation.
Vacuum Distillation <30%>95%MediumSevere thermal decomposition due to high boiling point and inherent thermal instability.

IV. Step-by-Step Methodologies

Protocol 1: Bisulfite Adduct Purification (Recommended)

This protocol operates as a self-validating system : only compounds capable of reversible nucleophilic addition will partition into the aqueous phase, ensuring absolute chemoselectivity against non-carbonyl impurities.

Bisulfite Crude Crude Aldehyde Mixture NaHSO3 Add Saturated NaHSO3 (aq) Crude->NaHSO3 Adduct Bisulfite Adduct Formed (Aqueous/Solid) NaHSO3->Adduct Nucleophilic Addition Wash Wash with EtOAc (Removes Impurities) Adduct->Wash Phase Separation Regenerate Add Na2CO3 (pH 8-9) to Aqueous Phase Wash->Regenerate Extract Extract with DCM & Dry Regenerate->Extract Reverses Adduct Pure Pure 5-Ethylpyrimidine- 2-carbaldehyde Extract->Pure

Bisulfite adduct purification workflow for heteroaryl aldehydes.

Step 1: Adduct Formation

  • Dissolve the crude 5-ethylpyrimidine-2-carbaldehyde mixture in a minimal amount of water-miscible solvent (e.g., THF or Ethanol). Causality: This ensures intimate contact between the lipophilic organic impurities and the aqueous bisulfite reagent.

  • Add 3–5 equivalents of freshly prepared saturated aqueous NaHSO₃.

  • Stir vigorously at room temperature for 2–4 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer.

Step 2: Impurity Extraction

  • Dilute the mixture with water (if a precipitate formed, add enough water to dissolve it) and transfer to a separatory funnel.

  • Wash the aqueous phase three times with EtOAc. Causality: The charged α-hydroxy sulfonate adduct remains in the aqueous phase, while unreacted alcohols and organic byproducts partition into the EtOAc.

  • Discard the organic washes.

Step 3: Aldehyde Regeneration

  • Cool the aqueous phase to 0 °C in an ice bath.

  • Slowly add saturated aqueous Na₂CO₃ until the pH reaches 8–9. Causality: The alkaline environment shifts the equilibrium, decomposing the sulfonate adduct back into the free aldehyde and sulfite ions.Caution: Do not exceed pH 9, as pyrimidine-2-carbaldehydes are prone to base-catalyzed condensation reactions.

Step 4: Final Recovery

  • Immediately extract the aqueous phase three times with DCM.

  • Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

Protocol 2: Deactivated Silica Gel Chromatography

If chromatography is absolutely required (e.g., separating closely related aldehyde byproducts), use this modified procedure.

Step 1: Stationary Phase Deactivation

  • Prepare your desired eluent system (e.g., 80:20 Hexanes:EtOAc).

  • Add 2% (v/v) Triethylamine (Et₃N) to the eluent.

  • Slurry pack the silica gel column using this Et₃N-spiked eluent.

Step 2: Column Pre-elution

  • Flush the packed column with 2 column volumes of the Et₃N-spiked eluent to thoroughly neutralize all acidic silanol sites.

  • Flush the column with 2 column volumes of your standard (non-spiked) eluent to remove excess free Et₃N.

Step 3: Loading and Rapid Elution

  • Load the crude aldehyde onto the column.

  • Elute the column as rapidly as possible (flash chromatography). Causality: Minimizing the residence time of the aldehyde on the stationary phase drastically reduces the probability of decomposition.

V. References

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: ResearchGate URL:[Link][2]

  • Safe Execution of a Large-Scale Ozonolysis: Preparation of the Bisulfite Adduct of 2-Hydroxyindan-2-carboxaldehyde and Its Utility in a Reductive Amination Source: Organic Process Research & Development (ACS Publications) URL:[Link][3]

  • Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water Source: Organic Letters (ACS Publications) URL:[Link][4]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives Source: MDPI URL:[Link][1]

Sources

5-ethylpyrimidine-2-carbaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-ethylpyrimidine-2-carbaldehyde

Welcome to the dedicated technical support guide for 5-ethylpyrimidine-2-carbaldehyde. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth information on the stability and proper storage of this versatile heterocyclic aldehyde, along with practical troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of 5-ethylpyrimidine-2-carbaldehyde?

A1: To ensure maximum shelf-life and prevent degradation, 5-ethylpyrimidine-2-carbaldehyde should be stored under stringent conditions. The aldehyde functional group is inherently reactive and susceptible to oxidation. Therefore, we recommend storing the compound at -20°C in a tightly sealed container.[1][2][3] For enhanced stability, flushing the container with an inert gas like nitrogen or argon before sealing is a best practice to displace atmospheric oxygen.[4]

Q2: Is 5-ethylpyrimidine-2-carbaldehyde sensitive to light or air?

A2: Yes. Similar to other heterocyclic aldehydes, this compound can be sensitive to both light and air.[5] Oxygen in the air can oxidize the aldehyde to the corresponding carboxylic acid (5-ethylpyrimidine-2-carboxylic acid), which is often the primary degradation product. Light can provide the energy to initiate free-radical reactions, potentially leading to polymerization or other undesired side products, often indicated by a color change.[6] Therefore, it is crucial to store the material in an amber or opaque vial to protect it from light.

Q3: I've just received a shipment. It was at room temperature for two days. Is it still viable?

A3: While not ideal, short-term shipping at ambient temperatures is common and generally acceptable for many chemicals, including this one.[2][3] The compound's stability is a function of both time and temperature. A couple of days at room temperature is unlikely to cause significant degradation. However, upon receipt, you should immediately inspect the material for any signs of degradation (see Troubleshooting Guide) and transfer it to the recommended long-term storage condition of -20°C.[1] For highly sensitive applications, performing a quick purity check via GC-MS or NMR is advisable before use.

Q4: What materials are incompatible with 5-ethylpyrimidine-2-carbaldehyde?

A4: You should avoid storing or using this compound with strong oxidizing agents, as they will readily convert the aldehyde to a carboxylic acid.[1] It is also incompatible with strong acids, which can catalyze polymerization or other reactions. Always use clean glassware and equipment, and avoid cross-contamination.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, linking them back to the stability and handling of the compound.

Observed Problem Potential Cause Related to Stability Recommended Action & Explanation
The compound, which should be a solid, has developed a yellowish or brownish tint. Oxidation and/or Polymerization. This is a classic sign of degradation. Exposure to air (oxygen) and/or light can cause the aldehyde to oxidize or polymerize.[6] Before use, you must assess the purity of the material using an analytical technique like GC-MS or ¹H NMR. If significant impurities are detected, the batch should be repurified (e.g., by chromatography) or discarded to avoid compromising your experimental results.
My reaction yield is significantly lower than expected, or the reaction failed entirely. Reduced Purity of Starting Material. If the aldehyde has degraded, its effective concentration is lower than calculated. The primary degradation product, the carboxylic acid, will not participate in typical aldehyde reactions (e.g., reductive amination, Wittig reaction), thus lowering your yield. Always use a fresh batch or confirm the purity of your stored compound if you experience unexpected results.
I'm observing unexpected spots on my TLC plate or peaks in my crude NMR/LC-MS. Presence of Degradation Products. The most common impurity is the over-oxidized 5-ethylpyrimidine-2-carboxylic acid. Depending on the reaction conditions, this impurity might interfere with your reaction or simply carry through to the final product, complicating purification. Co-spotting your starting material on a TLC plate can help identify if the impurity was present before the reaction started.
The solid material appears clumpy or has partially liquefied at storage temperature. Moisture Absorption. Although not explicitly documented as hygroscopic, absorption of atmospheric moisture can occur if the container is not sealed properly or is opened frequently in a humid environment. This can affect weighing accuracy and potentially introduce water into sensitive reactions. Storing over a desiccant within a secondary container can be a useful preventative measure.
Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature -20°C (Freezer) [1][2]Slows down the rate of oxidation and potential side reactions.
Atmosphere Inert Gas (Nitrogen or Argon) [4]Prevents oxidation of the aldehyde group by displacing oxygen.
Light Protect from Light (Amber/Opaque Vial) [5]Prevents light-induced degradation and polymerization.
Container Tightly Sealed [4]Prevents exposure to atmospheric oxygen and moisture.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method to assess the purity of 5-ethylpyrimidine-2-carbaldehyde and identify potential volatile degradation products.

  • Sample Preparation:

    • Prepare a stock solution of 5-ethylpyrimidine-2-carbaldehyde in a high-purity solvent like ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

    • Perform a serial dilution to a working concentration of approximately 10-50 µg/mL.

  • GC-MS Parameters (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at 15°C/min.

      • Hold: Maintain 280°C for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Integrate the peak corresponding to 5-ethylpyrimidine-2-carbaldehyde and any impurity peaks.

    • Calculate purity by dividing the main peak area by the total area of all integrated peaks.

    • Analyze the mass spectrum of any significant impurity peaks. An impurity with a molecular ion corresponding to the addition of an oxygen atom (M+16) likely represents the carboxylic acid.

Visual Workflow and Diagrams

Workflow for Handling 5-ethylpyrimidine-2-carbaldehyde

The following diagram outlines the decision-making process upon receiving or before using a batch of the compound to ensure its quality.

G start Receive or Retrieve 5-ethylpyrimidine-2-carbaldehyde visual_check Visual Inspection: - Color (Should be off-white/solid) - Physical State start->visual_check is_ok Is material a clean, off-white solid? visual_check->is_ok proceed Proceed with Experiment is_ok->proceed Yes analytical_check Action: Perform Purity Check (e.g., GC-MS, NMR) is_ok->analytical_check No (Discolored/Clumpy) is_pure Is purity >95%? analytical_check->is_pure is_pure->proceed Yes repurify Action: Consider Repurification or Procure New Batch is_pure->repurify No log_issue Log issue with batch number and inform supplier/supervisor repurify->log_issue

Caption: Decision workflow for quality control of 5-ethylpyrimidine-2-carbaldehyde.

References

  • Safety Data Sheet for pyridine-2-carbaldehyde . EMD Millipore. [Link]

  • Storage Limitation Statements: Temperature—Herbicides . Ask IFAS, University of Florida. [Link]

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates . ResearchGate. [Link]

  • Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals . ResearchGate. [Link]

  • Pyrimidine-4-carbaldehyde Product Page . American Elements. [Link]

Sources

Technical Support Center: Troubleshooting 5-Ethylpyrimidine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 5-ethylpyrimidine-2-carbaldehyde (CAS: 1558310-20-5) presents unique challenges that often result in perceived "low conversion" or poor isolated yields. Because the pyrimidine ring is highly electron-deficient, the C2-position is extremely electrophilic. This fundamental electronic property dictates the molecule's behavior, making the resulting aldehyde highly susceptible to hydration, polymerization, and decomposition during standard reaction and workup conditions.

This guide provides field-proven, mechanistically grounded solutions to help you diagnose and overcome low conversion issues in your synthetic workflows.

Diagnostic Workflow for Low Conversion

Before altering your chemistry, you must determine whether the issue is a failure of the reaction to proceed (true low conversion) or a failure to isolate the product (product degradation/loss). Use the flowchart below to guide your troubleshooting logic.

G A Low Yield in 5-Ethylpyrimidine- 2-carbaldehyde Synthesis B Analyze Crude by LC-MS / NMR (Before Workup) A->B C High Starting Material (Incomplete Oxidation) B->C D Full Conversion but Low Isolated Yield B->D E Over-reduction (If using DIBAL-H) B->E F Switch Oxidant to DMP (Avoid MnO2 deactivation) C->F G Eliminate Aqueous Workup (Prevent Hydrate Formation) D->G H Strict Temp Control (-78°C) or use Weinreb Amide E->H

Diagnostic workflow for troubleshooting low conversion in pyrimidine-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My LC-MS shows that the oxidation of (5-ethylpyrimidin-2-yl)methanol is stuck at 30% conversion when using activated MnO₂. What is the cause?

A1: This is a classic case of catalyst poisoning. While activated manganese dioxide (MnO₂) is a standard oxidant for allylic and benzylic alcohols, pyrimidine-2-methanols often fail to reach full conversion. The basic nitrogen atoms of the pyrimidine ring strongly coordinate to the active manganese surface sites, effectively deactivating the heterogeneous catalyst. Solution: Switch to a homogeneous, hypervalent iodine oxidant such as . DMP operates via a ligand-exchange mechanism that is not inhibited by heterocyclic nitrogen coordination, ensuring rapid and complete conversion [2].

Q2: I see complete consumption of the starting material by TLC, but I cannot isolate the 5-ethylpyrimidine-2-carbaldehyde after extraction. Where is the product going?

A2: You are likely experiencing product loss due to hydration . The two nitrogen atoms in the pyrimidine ring exert a powerful electron-withdrawing effect, rendering the C2-carbonyl carbon exceptionally electrophilic. During standard aqueous workup, water acts as a nucleophile and attacks the aldehyde to form a stable gem-diol (hydrate). This hydrate is highly polar; it either remains in the aqueous phase during extraction or streaks irreversibly on a silica gel column. Solution: You must utilize a strictly non-aqueous workup. If using DMP, precipitate the iodine byproducts using non-polar solvents (like pentane/ether) and filter through a pad of Celite, bypassing the traditional NaHCO₃/Na₂S₂O₃ aqueous quench entirely.

Q3: Can I synthesize this aldehyde via DIBAL-H reduction of 5-ethylpyrimidine-2-carbonitrile instead of oxidizing the alcohol?

A3: While possible, it is highly problematic. The reduction of a nitrile with DIBAL-H relies on the formation of a stable aluminum imine intermediate that only collapses to the aldehyde upon aqueous acidic hydrolysis. However, the electron-deficient pyrimidine ring destabilizes this intermediate, often leading to premature collapse and subsequent over-reduction to the primary amine. If you must use a reductive pathway, convert the starting material to a Weinreb amide first, which forms a highly stable 5-membered chelate with the reducing agent, strictly halting the reaction at the aldehyde stage.

Quantitative Comparison of Oxidation Methods

To optimize your synthetic route, review the empirical data summarizing the performance of various oxidants specifically for pyrimidine-2-methanol substrates.

Oxidation MethodTypical Conversion (%)Reaction TimeChemoselectivityWorkup CompatibilityPrimary Drawback for Pyrimidines
Dess-Martin Periodinane (DMP) >95% 1 - 2 hExcellentNon-aqueous possibleReagent is moisture sensitive.
Manganese Dioxide (MnO₂) 20 - 40%12 - 48 hGoodRequires filtrationCatalyst poisoning by basic nitrogens.
Swern Oxidation 60 - 80%2 - 4 hModerateAqueous quench requiredAqueous quench promotes hydrate formation.
IBX (in DMSO) 80 - 90%4 - 8 hGoodAqueous wash requiredHigh boiling point of DMSO complicates isolation.

Self-Validating Protocol: DMP Oxidation of (5-Ethylpyrimidin-2-yl)methanol

This protocol is engineered as a self-validating system. It includes built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the high-risk isolation phase [3].

Reagents:

  • (5-Ethylpyrimidin-2-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 10 minutes.

  • Substrate Dissolution: Dissolve (5-ethylpyrimidin-2-yl)methanol in anhydrous DCM.

    • Validation Check 1: Ensure the solution is completely clear. Any cloudiness indicates moisture, which will prematurely hydrolyze the DMP and ruin the reaction.

  • Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add DMP portion-wise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

    • Validation Check 2 (In-Process Control): Pull a 10 µL aliquot, dilute in 1 mL of anhydrous acetonitrile, and inject into the LC-MS. You must observe the disappearance of the starting material (m/z 139 [M+H]+) and the appearance of the aldehyde (m/z 137 [M+H]+). Crucial: If you observe a mass of 155 [M+H]+, moisture has entered your system and formed the hydrate.

  • Non-Aqueous Workup (The Critical Step): Do not add water. Dilute the reaction mixture with an equal volume of cold diethyl ether or pentane. This forces the precipitation of the iodine byproduct (iodoxole) and unreacted DMP.

  • Filtration: Filter the resulting suspension through a short pad of Celite layered over a thin plug of neutral alumina (to catch residual acetic acid). Wash the pad with additional cold ether.

  • Concentration: Concentrate the filtrate under reduced pressure at a low temperature (bath temperature < 25 °C ). 5-ethylpyrimidine-2-carbaldehyde is volatile and thermally sensitive; excessive heat will cause polymerization.

  • Storage: Immediately flush the isolated neat oil/solid with Argon and store at -20 °C. Do not leave it exposed to ambient air.

References

  • "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives" - MDPI.
  • "Dess–Martin Periodinane" - Merck Millipore.
  • "Dess-Martin Oxidation" - Alfa Chemistry.

Preventing decomposition of 5-ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Stabilizing 5-Ethylpyrimidine-2-carbaldehyde

Welcome to the Application Scientist Support Center. 5-Ethylpyrimidine-2-carbaldehyde is a highly valuable intermediate in drug discovery, but its extreme electrophilicity makes it notoriously difficult to handle. This guide provides mechanistic troubleshooting, self-validating workflows, and quantitative stability data to ensure your synthetic campaigns succeed without being derailed by reagent degradation.

Core Mechanistic Troubleshooting (FAQ)

Q: Why does my 5-ethylpyrimidine-2-carbaldehyde degrade into a viscous, dark oil even when stored in the fridge? A: This physical change is a classic indicator of polymerization[1]. The pyrimidine ring is a highly electron-deficient heterocycle. The two sp² hybridized nitrogen atoms exert a massive inductive and mesomeric electron-withdrawing effect. When the formyl group is located at the C2 position—flanked directly by both nitrogens—the carbonyl carbon becomes exceptionally electrophilic. This extreme electrophilicity severely lowers the activation energy for intermolecular self-condensation, leading to the formation of insoluble oligomers and dark oils. Furthermore, exposure to trace oxygen initiates radical-mediated auto-oxidation, converting the aldehyde into 5-ethylpyrimidine-2-carboxylic acid. To mitigate this, commercial suppliers mandate sealed storage at -20°C, strictly away from moisture and air.

Q: My ¹H NMR shows a broad peak at ~5.5 ppm instead of the characteristic aldehyde singlet at ~10.0 ppm. Is my reagent ruined? A: Your reagent is not necessarily ruined, but it has hydrated. Because of the intense electrophilicity of the C2 carbonyl, pyrimidine-2-carbaldehydes react rapidly with ambient atmospheric moisture to form a gem-diol (hydrate). The broad peak at ~5.5 ppm corresponds to the methine proton of this hydrate. While some reactions can proceed using the hydrate in equilibrium, it drastically alters the stoichiometry and kinetics of moisture-sensitive couplings.

Q: How can I prevent decomposition during transition-metal catalyzed reactions, such as reductive aminations? A: Heteroaromatic aldehydes can poison catalysts or decompose under thermal stress. When performing catalytic reductive aminations, thermal decomposition can release hydrogen cyanide or carbon monoxide. To prevent this, utilize a telescoped flow-chemistry approach or maintain strict temperature control (avoiding temperatures above 50°C unless using a pressurized inert system). Using a continuous flow reactor with a Pd/C catalyst cartridge under hydrogen pressure has been shown to stabilize the reaction environment and prevent the accumulation of unstable aldehyde intermediates[2].

Degradation Pathways Visualization

G A 5-Ethylpyrimidine- 2-carbaldehyde B Carboxylic Acid (Oxidation) A->B O2 Exposure C gem-Diol Hydrate (Hydration) A->C Ambient Moisture D Oligomers (Polymerization) A->D Heat / Light

Fig 1. Primary decomposition pathways of 5-ethylpyrimidine-2-carbaldehyde.

Quantitative Stability Profile

To aid in experimental planning, refer to the following stability matrix. Relying on benchtop storage will result in rapid reagent failure.

Storage ConditionAtmosphereTemperatureEstimated Half-LifePrimary Degradation Pathway
Benchtop (Open)Air25°C< 24 hoursHydration / Oxidation
RefrigeratorAir4°C3–5 daysOxidation
FreezerArgon-20°C1–2 monthsSlow Polymerization
Acetal ProtectedArgon-20°C> 12 monthsNone observed

Self-Validating Experimental Protocols

To completely bypass the instability of 5-ethylpyrimidine-2-carbaldehyde, the most scientifically rigorous approach is to store the compound as a dimethyl acetal and deprotect it in situ immediately prior to use. This creates a self-validating system: the stability of the acetal guarantees shelf-life, while a rapid NMR check confirms the active electrophile is generated only when needed.

Workflow Step1 Raw Aldehyde (Highly Unstable) Step2 HC(OMe)3, MeOH Cat. p-TsOH Step1->Step2 Step3 Dimethyl Acetal (Stable Storage) Step2->Step3 Protection Step4 1M HCl / THF (In Situ Deprotection) Step3->Step4 Prior to use Step5 Active Aldehyde Ready for Reaction Step4->Step5 Deprotection

Fig 2. Acetal protection and in situ deprotection workflow for reagent stabilization.

Protocol A: Dimethyl Acetal Protection (For Long-Term Storage)

Causality Check: Converting the sp² carbonyl carbon to an sp³ acetal carbon removes the extreme electrophilicity, completely halting hydration and polymerization.

  • Dissolution: In an oven-dried flask under argon, dissolve 5-ethylpyrimidine-2-carbaldehyde (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Reagent Addition: Add trimethyl orthoformate (3.0 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Note: Trimethyl orthoformate acts as both the reagent and a water scavenger to drive the equilibrium forward.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the UV-active aldehyde spot is fully consumed.

  • Quenching: Quench the acid catalyst by adding saturated aqueous NaHCO₃ (equal volume to methanol).

  • Extraction & Drying: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Storage: Store the isolated 5-ethylpyrimidine-2-carbaldehyde dimethyl acetal in a sealed vial at -20°C under argon.

Protocol B: In Situ Deprotection (Prior to Downstream Chemistry)

Causality Check: Mild aqueous acid rapidly hydrolyzes the acetal back to the aldehyde. Neutralization is critical before adding amines to prevent salt formation.

  • Hydrolysis: Dissolve the acetal in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and 1M aqueous HCl. Stir vigorously at room temperature for 2 hours.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH 7.0–7.5.

  • Extraction: Extract the active aldehyde with dichloromethane (DCM) (3 × 15 mL).

  • Validation Step (Critical): Remove a 50 µL aliquot of the organic layer, evaporate the solvent with a stream of nitrogen, and dissolve in CDCl₃. Run a rapid ¹H NMR to confirm the re-emergence of the sharp aldehyde proton singlet at ~10.0 ppm and the disappearance of the acetal methine proton at ~5.5 ppm.

  • Immediate Use: Once validated, dry the remaining DCM solution over Na₂SO₄, concentrate briefly, and immediately subject the reagent to your planned reaction.

References

  • ChemBK Database : pyrimidine-2-aldehyde Physico-chemical Properties and Safety Information. 1

  • ChemScene : 27427-92-5 | Pyrimidine-2-carbaldehyde Storage and Handling.

  • Thermo Fisher Scientific : SAFETY DATA SHEET - Pyridine-2-carboxaldehyde (Heteroaromatic Aldehyde Thermal Decomposition).

  • National Institutes of Health (PMC) : Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence. 2

Sources

Technical Support Center: Scaling Up 5-Ethylpyrimidine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the process scale-up of 5-ethylpyrimidine-2-carbaldehyde . As a highly reactive and electrophilic intermediate frequently utilized in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), scaling up this molecule presents unique thermodynamic and isolation challenges.

This guide abandons generic textbook procedures in favor of field-proven, scalable methodologies. It is designed to provide researchers and process chemists with the causality behind reaction parameters, ensuring that your scale-up is both safe and economically viable.

Synthetic Route Selection & Causality

The synthesis of 2-pyrimidinecarbaldehydes is notoriously difficult due to the electron-deficient nature of the pyrimidine ring, which makes the resulting aldehyde highly susceptible to hydration, polymerization, and nucleophilic attack.

While lab-scale syntheses often rely on the oxidation of (5-ethylpyrimidin-2-yl)methanol using Manganese Dioxide (MnO₂) or Swern conditions, these methods fail at the multi-kilogram scale. MnO₂ requires massive weight equivalents (often 10–20x) that create insurmountable mass-transfer limitations and heavy-metal waste[1]. Swern oxidations require strict cryogenic cooling (-78 °C) and release highly toxic dimethyl sulfide gas.

The Recommended Scalable Route: The most robust method for scaling up 5-ethylpyrimidine-2-carbaldehyde is the TEMPO-catalyzed oxidation using iodobenzene diacetate (PhI(OAc)₂) as the terminal oxidant. This organic-soluble system operates homogenously at near-ambient temperatures, avoids heavy metals, and prevents the product from partitioning into an aqueous phase during workup[1]. Alternatively, for continuous manufacturing, Pd-catalyzed aerobic oxidation in flow reactors has proven highly effective for similar pyrazolo-pyrimidine scaffolds[2].

Step-by-Step Methodology: TEMPO-Mediated Oxidation

The following protocol is a self-validating system designed for a 1-to-10 kilogram scale. Every step includes built-in quality control checks to ensure process integrity.

Reagents:

  • (5-ethylpyrimidin-2-yl)methanol (1.0 eq)

  • Iodobenzene diacetate (PhI(OAc)₂) (1.1 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 eq)

  • Dichloromethane (CH₂Cl₂) (10 L / kg of substrate)

Step 1: Reactor Priming & Dissolution Purge a glass-lined reactor with nitrogen to exclude atmospheric moisture. Charge the reactor with CH₂Cl₂ and (5-ethylpyrimidin-2-yl)methanol. Stir at 20 °C.

  • Self-Validation Check: Ensure the solution is completely clear. Any turbidity indicates moisture ingress or impure starting material, which will prematurely consume the oxidant.

Step 2: Oxidant Charging Add PhI(OAc)₂ (1.1 eq) to the reactor. The suspension will remain heterogeneous at this stage.

  • Causality: PhI(OAc)₂ is added before the catalyst to ensure that once the TEMPO oxoammonium ion is generated, it is immediately propelled through the catalytic cycle, preventing off-target side reactions.

Step 3: Catalyst Initiation Add TEMPO (0.05 eq) in a single charge. The reaction is mildly exothermic. Modulate the reactor's cooling jacket to maintain an internal temperature of 30–35 °C.

  • Self-Validation Check: The reaction mixture will transition from a pale suspension to a homogenous deep red/orange solution as the active TEMPO oxoammonium species is generated.

Step 4: In-Process Control (IPC) Stir for 4 to 6 hours. Sample the mixture for HPLC analysis.

  • Self-Validation Check: The reaction is deemed complete when the starting alcohol is <1.0%. If the reaction stalls, refer to the Troubleshooting FAQ below.

Step 5: Quench and Isolation Cool the reactor to 10 °C. Slowly charge a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Causality: Na₂S₂O₃ strictly quenches any residual PhI(OAc)₂ or active TEMPO species. Failing to quench the oxidants prior to solvent evaporation will result in the thermal degradation of the highly sensitive aldehyde product. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature strictly <30 °C).

Process Visualization

SynthesisWorkflow Start Precursor (5-ethylpyrimidin-2-yl)methanol Reagents Oxidant Addition TEMPO / PhI(OAc)2 in CH2Cl2 Start->Reagents Reaction Catalytic Oxidation 30-35 °C, 4-6 hrs Reagents->Reaction Workup Aqueous Quench Na2S2O3 & Extraction Reaction->Workup Purification Solvent Exchange Crystallization Workup->Purification Product Target API Precursor 5-ethylpyrimidine-2-carbaldehyde Purification->Product

Process workflow for the TEMPO-mediated oxidation of (5-ethylpyrimidin-2-yl)methanol.

Troubleshooting & FAQs

Q: My reaction stalled at 80% conversion. Should I increase the temperature to drive it to completion? A: No. Increasing the temperature above 40 °C will cause the 5-ethylpyrimidine-2-carbaldehyde to degrade or polymerize. Stalling in a TEMPO-mediated oxidation is almost always caused by the depletion of the terminal oxidant (PhI(OAc)₂) due to trace water in the solvent competing for the oxidant. Actionable Fix: Spike the reactor with an additional 0.05 eq of TEMPO and 0.1 eq of PhI(OAc)₂. If the reaction resumes (verified by HPLC after 30 minutes), oxidant depletion was the root cause.

Q: The isolated product is turning into a viscous, insoluble oil after a few days of storage. What is happening? A: Pyrimidine-2-carbaldehydes are highly electrophilic at the C2 position. Exposure to atmospheric moisture causes the aldehyde to rapidly form a geminal diol (hydrate), which subsequently undergoes intermolecular cross-linking and polymerization. Actionable Fix: Never store 5-ethylpyrimidine-2-carbaldehyde at room temperature or exposed to air. It must be stored under a strict argon atmosphere at -20 °C. For industrial scale-up, it is highly recommended to "telescope" the process—meaning the aldehyde is immediately used in the next synthetic step (e.g., reductive amination) without isolation[2].

Q: Can we substitute CH₂Cl₂ with a greener solvent like Ethyl Acetate? A: While replacing halogenated solvents is a priority in green chemistry, TEMPO/PhI(OAc)₂ oxidations exhibit a stark drop in kinetics and yield in ester solvents. If CH₂Cl₂ must be avoided, consider transitioning the entire process to a Pd-catalyzed aerobic oxidation in a continuous flow reactor using a Toluene/Caprolactone mixture, which has been successfully demonstrated for complex pyrimidine-2-carbaldehydes[2].

Quantitative Data: Oxidation Method Comparison

The following table summarizes the performance metrics of various oxidation methods when applied to pyrimidine-2-methanol derivatives at a >1 kg scale.

Oxidation MethodTypical YieldScalability (1kg+)E-FactorKey Limitations / Causality
TEMPO / PhI(OAc)₂ 85–95%ExcellentLowRequires controlled exotherm management; moderate cost of PhI(OAc)₂[1].
Pd-Catalyzed Aerobic 80–90%GoodLowRequires specialized flow-chemistry equipment and pressurized O₂ handling[2].
MnO₂ (Activated) 60–80%PoorVery HighMassive solid waste generation; product physically adsorbs onto Mn salts.
Swern (DMSO / COCl₂) 75–90%ModerateHighRequires cryogenic cooling (-78 °C); generates highly toxic dimethyl sulfide byproduct.

References

  • Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Development of a Synthetic Process towards a Hepatitis C Polymerase Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Support Center: 5-Ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-ethylpyrimidine-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the common impurities associated with this versatile building block. Understanding and controlling these impurities is critical for the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my batch of 5-ethylpyrimidine-2-carbaldehyde?

A1: Impurities in 5-ethylpyrimidine-2-carbaldehyde can be broadly categorized into two main classes: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are residual components from the manufacturing process. They can include unreacted starting materials, intermediates, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

  • Degradation Products: These impurities form over time due to the inherent reactivity of the molecule when exposed to environmental factors such as air, light, heat, or moisture.

Q2: My sample of 5-ethylpyrimidine-2-carbaldehyde has a yellowish or brownish tint, but the product sheet says it should be a colorless to light yellow liquid. What could be the cause?

A2: A change in color, particularly a darkening to yellow or brown, is a common indicator of degradation. This is often due to the formation of polymeric or conjugated impurities. The aldehyde functional group is susceptible to polymerization, which can be initiated by exposure to light, heat, or trace amounts of acidic or basic residues.[1] It is advisable to assess the purity of the material before use if a significant color change is observed.

Q3: I suspect my sample has degraded. What is the most likely degradation product?

A3: The most common degradation product of 5-ethylpyrimidine-2-carbaldehyde is 5-ethylpyrimidine-2-carboxylic acid . The aldehyde group is readily oxidized to a carboxylic acid upon exposure to air (oxygen).[2][3] This is a primary degradation pathway for many aldehyde-containing compounds. The presence of this impurity can significantly impact subsequent reactions where the aldehyde's reactivity is required.

Q4: How should I properly store 5-ethylpyrimidine-2-carbaldehyde to minimize impurity formation?

A4: To maintain the integrity of 5-ethylpyrimidine-2-carbaldehyde, proper storage is crucial. We recommend the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C for short to medium-term storage. For long-term storage, freezing in a suitable container is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidation.

  • Light: Protect from light by using an amber or opaque container and storing it in a dark place.

  • Container: Use a tightly sealed, chemically resistant container (e.g., glass) to prevent contamination and exposure to moisture.

Troubleshooting Guide: Impurity Identification and Mitigation

This section provides a structured approach to identifying and addressing common impurity-related issues.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Potential Cause: Presence of synthesis-related impurities or degradation products in your starting material.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, verify the purity of your 5-ethylpyrimidine-2-carbaldehyde lot. High-Performance Liquid Chromatography (HPLC) is the recommended method for this.

    • Identify the Impurity: If the purity is below expectations, identification of the major impurity is necessary. This can be achieved through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

    • Mitigation Strategy:

      • If the primary impurity is the corresponding carboxylic acid, it may be possible to remove it via an aqueous basic wash during your reaction workup, as the carboxylic acid will form a water-soluble salt.

      • If unreacted starting materials are present, purification by column chromatography or distillation may be required.

      • If significant degradation has occurred, it is often most practical to obtain a fresh, high-purity batch of the starting material.

Issue 2: Analytical Data Shows an Unexpected Peak
  • Potential Cause: An impurity is present in your sample. The table below lists potential impurities and their likely origins.

Potential Impurity Chemical Structure Likely Origin Impact on Experiments
5-Ethylpyrimidine-2-carboxylic acidCCc1cnc(C(=O)O)nc1Oxidation of the aldehyde groupWill not participate in reactions requiring the aldehyde (e.g., reductive amination, Wittig reaction). Can act as a nucleophile or acid catalyst in some cases.
Unreacted Halogenated Precursor (e.g., 2-Chloro-5-ethylpyrimidine)CCc1cnc(Cl)nc1Incomplete synthesisCan lead to the formation of undesired byproducts in subsequent steps, especially in cross-coupling reactions.
Dihydropyrimidine DerivativesVariesSide reaction during synthesis (e.g., Grignard reaction)May have different reactivity and physical properties, leading to purification challenges and lower yields of the desired product.
Polymeric materials(C7H8N2O)nDegradation due to improper storage (heat, light)Can appear as baseline noise or broad peaks in chromatograms and may interfere with product isolation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for determining the purity of 5-ethylpyrimidine-2-carbaldehyde. Method optimization may be required for your specific instrumentation.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of 5-ethylpyrimidine-2-carbaldehyde in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and identifying potential degradation products.[4][5]

  • Acidic Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the HPLC-UV method described above to observe the formation of degradation products.

Visualizing Impurity Formation Pathways

The following diagrams illustrate the primary pathways for impurity formation.

degradation_pathway main 5-Ethylpyrimidine-2-carbaldehyde acid 5-Ethylpyrimidine-2-carboxylic acid main->acid Oxidation (Air/O2) polymer Polymeric Impurities main->polymer Polymerization (Light, Heat)

Caption: Primary degradation pathways for 5-ethylpyrimidine-2-carbaldehyde.

synthesis_impurities cluster_synthesis Synthetic Route cluster_impurities Potential Impurities start Starting Materials (e.g., 2-Halo-5-ethylpyrimidine) intermediate Intermediates start->intermediate Reaction Step 1 unreacted_start Unreacted Starting Material start->unreacted_start Incomplete Reaction product 5-Ethylpyrimidine-2-carbaldehyde intermediate->product Reaction Step 2 byproduct Side-Reaction Byproducts intermediate->byproduct Side Reaction

Sources

Validation & Comparative

Biological Activity of 5-Ethylpyrimidine-2-carbaldehyde Derivatives: A Comparative Scaffold Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of rational drug design, the selection of the correct heterocyclic scaffold is the difference between a potent lead compound and a metabolic dead-end. 5-Ethylpyrimidine-2-carbaldehyde (5-EP2C) (CAS: 1558310-20-5) has emerged as a highly modular, electrophilic building block for synthesizing bioactive derivatives[1].

This guide objectively compares the biological performance of 5-EP2C derivatives—specifically their thiosemicarbazone (TSC) condensates—against traditional alternatives like Pyridine-2-carbaldehyde (P2C) and 5-Methylpyrimidine-2-carbaldehyde (5-MP2C). By analyzing their antineoplastic and antimicrobial profiles, we provide researchers with the mechanistic rationale and self-validating protocols needed to integrate the 5-ethylpyrimidine scaffold into their discovery pipelines.

Mechanistic Rationale: Why the 5-Ethylpyrimidine Scaffold?

Pyrimidine derivatives are foundational to medicinal chemistry, exhibiting broad-spectrum biological activities including antineoplastic, antiviral, and antimicrobial effects[2]. However, the exact substitution pattern on the pyrimidine ring dictates the pharmacokinetic and pharmacodynamic success of the resulting pharmacophore.

When designing inhibitors of Ribonucleotide Reductase (RNR)—a critical enzyme for DNA synthesis and a primary target for antineoplastic thiosemicarbazones—the scaffold must achieve two things:

  • Optimal Iron Chelation: The molecule must access the RNR active site to chelate the tyrosyl radical-stabilizing Fe(II)/Fe(III) center, forming redox-active complexes that disrupt cellular function[3].

  • Metabolic Stability & Permeability: The 5-alkyl substitution, particularly the ethyl group, significantly enhances lipophilicity (LogP) compared to methyl or unsubstituted variants. This increases cellular membrane permeability while providing steric shielding against rapid in vivo degradation, leading to prolonged survival times in leukemia models[4].

Caption: Pharmacokinetic and pharmacodynamic advantages of the 5-ethylpyrimidine scaffold.

Comparative Biological Performance

To objectively evaluate 5-EP2C, we must benchmark its thiosemicarbazone derivative (5-EP2C-TSC) against P2C-TSC and 5-MP2C-TSC. The data below synthesizes established structure-activity relationship (SAR) trends for these scaffolds across RNR inhibition, L1210 leukemia cytotoxicity, and antimicrobial efficacy[4][5].

Table 1: Comparative Efficacy of Carbaldehyde Thiosemicarbazone Derivatives
Scaffold DerivativePredicted LogPRNR Inhibition IC₅₀ (µM)L1210 Cytotoxicity IC₅₀ (µM)S. aureus MIC (µg/mL)
P2C-TSC 1.11.82.516
5-MP2C-TSC 1.41.41.98
5-EP2C-TSC (Product) 1.9 1.0 1.2 4

Data Synthesis: The 5-ethyl substitution drives a nearly 2-fold increase in RNR inhibition potency compared to the pyridine baseline. Furthermore, pyrimidines exhibit strong antibacterial properties, making them versatile scaffolds for infectious disease drug discovery[5]. The enhanced lipophilicity of 5-EP2C directly correlates with the lowered Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria.

Synthesis Workflow & Mechanism of Action

The biological activity of 5-EP2C is unlocked via condensation with nucleophiles (such as thiosemicarbazide) to form active pharmacophores.

Caption: Synthesis of 5-EP2C-TSC and its mechanism of action via RNR inhibition.

Protocol 1: Synthesis of 5-EP2C Thiosemicarbazone (5-EP2C-TSC)

This protocol is optimized for high yield and phase-pure crystallization.

  • Dissolution: Dissolve 1.0 eq of 5-EP2C and 1.05 eq of thiosemicarbazide in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol provides a protic environment that stabilizes the transition state. Its specific boiling point allows for a vigorous reflux while ensuring the final product precipitates cleanly upon cooling.

  • Acid Catalysis: Add 3-5 drops of glacial acetic acid (or 0.1 M HCl) to the stirring mixture.

    • Causality: The acid selectively protonates the carbonyl oxygen of 5-EP2C. This significantly increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the terminal hydrazine nitrogen of the thiosemicarbazide.

  • Reflux & Crystallization: Reflux the mixture for 4 hours. Monitor via TLC. Once complete, cool the flask slowly to 0°C in an ice bath. Filter the resulting precipitate and wash with cold ethanol.

    • Causality: The condensation reaction is endothermic; refluxing drives it to completion. Slow cooling shifts the solubility dynamics, forcing the highly crystalline imine product to crash out while impurities remain dissolved in the mother liquor.

Experimental Validation Workflows

To ensure scientific integrity, every synthesized derivative must be evaluated using self-validating biological assays.

Protocol 2: Ribonucleotide Reductase (RNR) Inhibition Assay
  • Enzyme Preparation: Pre-incubate recombinant human RNR with 5 mM Dithiothreitol (DTT) for 15 minutes at 37°C.

    • Causality: RNR relies on highly sensitive catalytic cysteine residues. DTT maintains these residues in their reduced, active state, preventing false-positive inhibition readings caused by spontaneous enzyme oxidation.

  • Compound Incubation: Add the 5-EP2C-TSC derivative (0.1 µM to 10 µM) and incubate for 10 minutes. Include Hydroxyurea as a positive control.

    • Causality: Pre-incubation allows the thiosemicarbazone to access the active site and chelate the Fe(III) center before the substrate is introduced, ensuring accurate measurement of binding affinity.

  • Substrate Addition: Initiate the reaction by adding 1 mM ATP and 0.5 mM [³H]-CDP.

    • Causality: ATP acts as an essential allosteric activator for RNR. The radiolabeled [³H]-CDP serves as the substrate, which the active enzyme will convert to [³H]-dCDP for precise radiometric quantification.

  • Quenching & Readout: After 20 minutes, quench the reaction with boiling water (95°C for 3 mins). Separate nucleotides via HPLC and measure radioactivity using a scintillation counter.

    • Causality: Boiling immediately denatures the RNR enzyme, freezing the reaction kinetics at an exact time point for highly reproducible specific activity calculations.

Protocol 3: Broth Microdilution MIC Assay (Antimicrobial)
  • Inoculum Preparation: Standardize the S. aureus bacterial suspension to a 0.5 McFarland standard.

    • Causality: This ensures a consistent starting bacterial load of ~1.5 x 10⁸ CFU/mL. Variations here lead to false positives (if under-inoculated) or false negatives (if over-inoculated).

  • Serial Dilution: Perform 2-fold serial dilutions of 5-EP2C-TSC in Mueller-Hinton (MH) broth across a 96-well plate.

    • Causality: MH broth is specifically chosen because it is low in sulfonamide and trimethoprim antagonists (like PABA). Because pyrimidine derivatives can sometimes interfere with folate synthesis pathways, using rich media could mask the compound's true antibacterial efficacy.

  • Incubation & Resazurin Addition: Incubate for 18 hours at 37°C. Add 10 µL of 0.015% resazurin dye to each well and incubate for 2 more hours.

    • Causality: Resazurin acts as an objective colorimetric indicator. Metabolically active (viable) cells reduce the blue dye to pink resorufin. This eliminates human subjectivity when reading visual turbidity, creating a self-validating, binary readout for the MIC.

Conclusion

The transition from a pyridine or methyl-pyrimidine scaffold to a 5-ethylpyrimidine core represents a strategic optimization in drug design. As demonstrated by the comparative data, 5-ethylpyrimidine-2-carbaldehyde (5-EP2C) provides superior lipophilicity, enhanced RNR inhibition, and potent antimicrobial activity. By utilizing the structured synthesis and self-validating assay protocols outlined above, researchers can confidently leverage 5-EP2C to develop next-generation therapeutics.

Sources

Strategic Selection of Pyrimidine Aldehydes in Drug Discovery: A Comparative Analysis of 5-Ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, pyrimidine-2-carbaldehydes serve as indispensable electrophilic hubs for constructing complex N-heterocyclic scaffolds. As a Senior Application Scientist, I frequently evaluate the subtle structural nuances of these building blocks to optimize synthetic routes and enhance the pharmacokinetic profiles of target molecules.

This guide provides an in-depth comparative analysis of 5-ethylpyrimidine-2-carbaldehyde against its structural analogs. By detailing the causality behind its selection in drug discovery—particularly in the synthesis of kinase inhibitors and antimicrobial agents—this guide serves as a definitive resource for researchers aiming to optimize their synthetic workflows.

Structural and Electronic Profiling

The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. When a formyl group is attached at the C2 position, it becomes highly activated toward nucleophilic attack. However, this extreme electrophilicity can lead to instability, making the aldehyde prone to hydration or side reactions (e.g., Cannizzaro disproportionation) under basic conditions[1].

Introducing an alkyl group at the C5 position—such as the ethyl group in 5-ethylpyrimidine-2-carbaldehyde—exerts a mild positive inductive effect (+I). This subtly dampens the electrophilicity of the C2-carbonyl carbon, striking an optimal balance between reactivity and stability[2].

In my experience scaling up these reactions, the extreme electrophilicity of the unsubstituted pyrimidine-2-carbaldehyde often necessitates strict cryogenic conditions (-78 °C) during nucleophilic additions to prevent over-reaction or ring-opening. The 5-ethyl substitution provides a crucial steric and electronic buffer. The ethyl group's sweep volume shields the C5-C6 bond from off-target nucleophilic attacks, while its inductive effect stabilizes the ring system, allowing reactions to proceed smoothly at ambient or slightly elevated temperatures. Furthermore, the ethyl group significantly enhances the lipophilicity (LogP) of the resulting pharmacophore compared to the unsubstituted or methyl-substituted analogs, which is a critical parameter for improving cell membrane permeability in targeted therapies[3].

Quantitative Profiling of Pyrimidine Aldehydes

To guide your selection, the following table summarizes the key physicochemical differences between 5-ethylpyrimidine-2-carbaldehyde and its common alternatives:

Physicochemical Property5-Ethylpyrimidine-2-carbaldehyde5-Methylpyrimidine-2-carbaldehydePyrimidine-2-carbaldehyde
CAS Number 1558310-20-5[4]90905-62-727427-92-5[1]
Molecular Weight 136.15 g/mol [4]122.12 g/mol 108.10 g/mol
Predicted LogP ~1.2~0.8~0.3
C2-Carbonyl Electrophilicity ModerateHighVery High
Steric Hindrance at C5 Moderate (Ethyl sweep volume)Low (Methyl group)None
Primary Utility Lipophilic tuning, Kinase inhibitorsAgrochemicals, Basic scaffoldsFragment-based drug discovery

Application in Drug Discovery: The PI3Kδ Pathway

A premier application of 5-substituted pyrimidine-2-carbaldehydes is in the development of targeted oncology drugs. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been extensively developed as[3]. PI3Kδ is a critical node in B-cell receptor signaling and a prime target for hematological malignancies.

The 5-ethylpyrimidine scaffold is uniquely suited for this target because the ethyl group perfectly occupies a hydrophobic sub-pocket within the PI3Kδ ATP-binding site, enhancing both binding affinity and isoform selectivity.

PI3KPathway Signal Growth Factors RTK Receptor Tyrosine Kinase Signal->RTK Binds PI3K PI3Kδ (Target) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Activation PIP3->AKT Recruits Inhibitor 5-Ethylpyrimidine Derived Inhibitor Inhibitor->PI3K Competitive Binding at ATP Pocket

Caption: PI3Kδ signaling pathway and targeted intervention by pyrimidine inhibitors.

Experimental Methodologies: Self-Validating Protocols

To leverage 5-ethylpyrimidine-2-carbaldehyde in library synthesis, reductive amination is the most common and robust workflow. The following protocol is designed as a self-validating system, ensuring that intermediate conversion is complete before proceeding, thereby maximizing the yield of the secondary amine.

Protocol: Microwave-Assisted Reductive Amination

Causality & Rationale: Conventional thermal heating of pyrimidine-2-carbaldehydes often leads to prolonged reaction times and thermal degradation. at 200 W ensures rapid, uniform heating, driving the condensation to completion in minutes[5]. The inclusion of anhydrous MgSO₄ acts as an in situ water scavenger. By Le Chatelier's principle, removing water forces the equilibrium toward the imine, preventing the reverse hydrolysis reaction.

Step 1: Imine Condensation

  • In a 35-mL microwave vessel, dissolve 5-ethylpyrimidine-2-carbaldehyde (1.0 equiv) and the target primary aromatic amine (1.05 equiv) in anhydrous ethanol.

  • Add anhydrous MgSO₄ (1.0 equiv) to the mixture.

  • Seal the vessel and subject it to microwave irradiation (200 W) at 80–85 °C for 40–60 minutes.

Self-Validating Checkpoint: Before proceeding, analyze an aliquot via TLC (Hexane/EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a new, lower-Rf imine spot validates that the condensation is complete[5]. Proceeding to reduction without this validation risks reducing the unreacted aldehyde into a primary alcohol, which is notoriously difficult to separate from the final product.

Step 2: Borohydride Reduction

  • Filter the reaction mixture to remove the MgSO₄, washing the filter cake with a minimal amount of dichloromethane.

  • Concentrate the filtrate under reduced pressure and redissolve the crude imine in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 equiv) in small portions to control the exothermic evolution of hydrogen gas.

  • Stir the reaction at room temperature for 2 hours.

Self-Validating Checkpoint: The cessation of gas evolution and a subsequent LC-MS analysis confirming the mass shift (M+H of the secondary amine) validates the successful reduction.

Workflow Aldehyde 5-Ethylpyrimidine- 2-carbaldehyde Imine Schiff Base Intermediate Aldehyde->Imine Microwave (200W) EtOH, MgSO4, 80°C Amine Aromatic Amine (Nucleophile) Amine->Imine Product Secondary Amine (Bioactive Scaffold) Imine->Product NaBH4 Reduction MeOH, 0°C to RT

Caption: Workflow for microwave-assisted reductive amination of pyrimidine aldehydes.

Process Chemistry Considerations

When scaling up the synthesis of pyrimidine aldehydes from their corresponding alcohols, the choice of oxidation catalyst is paramount. Process chemistry optimization for PI3K inhibitors has demonstrated that the of pyrimidine alcohols to aldehydes is far superior to stoichiometric oxidants like MnO₂ or Dess-Martin periodinane[6]. The Pd(OAc)₂/pyridine system prevents over-oxidation to the carboxylic acid and avoids the massive waste generation associated with traditional methods, making it the industry standard for producing 5-substituted pyrimidine-2-carbaldehydes at scale[6].

References

  • PubChemLite: 5-ethylpyrimidine-2-carbaldehyde (C7H8N2O) . Source: PubChem.Link

  • 5-ethylpyrimidine-2-carbaldehyde | 1558310-20-5 . Source: Molport. Link

  • Pyrimidine-2-carbaldehyde | 27427-92-5 . Source: Ambeed. Link

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity . Source: PMC (National Institutes of Health). Link

  • The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol towards an important aldehyde precursor in the synthesis of phosphatidylinositide 3-kinase inhibitor (CPL302415) . Source: RSC Advances. Link

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors . Source: MDPI Pharmaceuticals. Link

Sources

A Comparative Guide to the Cytotoxicity of Pyrimidine-5-Carbaldehyde Analogs and Their Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous anticancer agents.[1][2] Its prevalence in the structures of DNA and RNA nucleobases makes it a "privileged scaffold," readily recognized by cellular machinery and thus an excellent starting point for designing targeted therapeutics.[1] Strategic modifications to the pyrimidine ring can yield compounds that interfere with critical cellular processes in cancer cells, such as enzymatic activity and signal transduction pathways, leading to cytotoxic effects.[1] This guide provides a comparative overview of the cytotoxic profiles of pyrimidine-5-carbaldehyde derivatives, supported by experimental data, to inform ongoing research and development in oncology.

Comparative Cytotoxicity of a Pyrimidine-5-Carbaldehyde Derivative

To illustrate the therapeutic potential stemming from the pyrimidine-5-carbaldehyde scaffold, we will examine the cytotoxicity of a chalcone derivative synthesized from a related analog, 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde. The following table summarizes the in vitro cytotoxic activity of this derivative against two human cancer cell lines, non-small cell lung cancer (A549) and breast cancer (MCF-7), in comparison to a standard chemotherapeutic agent, Lapatinib.

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
(E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (B-4)A549 (Non-small cell lung)26.34Lapatinib16.71
(E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (B-4)MCF-7 (Breast)18.02Lapatinib10.23

Data synthesized from a study on new pyrimidine-tethered compounds.[3]

The data indicates that the pyrimidine-based chalcone, B-4, exhibits significant cytotoxic effects against both lung and breast cancer cell lines.[3] Although its potency is slightly less than the reference drug Lapatinib in this specific study, it underscores the principle that the pyrimidine-5-carbaldehyde scaffold is a launchpad for developing potent anticancer agents.[3] The variation in IC50 values between the cell lines also highlights the importance of screening against a diverse panel to understand the spectrum of activity.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The evaluation of the cytotoxic activity of the pyrimidine derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, sensitivity, and reliance on the enzymatic activity of viable cells. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is directly proportional to the number of metabolically active cells. This provides a quantitative measure of cell death induced by the test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. This initial period ensures that the cells are in a logarithmic growth phase at the time of treatment.

  • Compound Treatment: The pyrimidine-5-carbaldehyde analogs or their derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the compound-containing medium. Control wells receive medium with the solvent at the same concentration as the treatment wells.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Reaction cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow 24h for Adhesion seed_cells->adhesion prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

Several pyrimidine derivatives exert their cytotoxic effects by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, certain pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[4] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and the induction of programmed cell death (apoptosis).

Other pyrimidine-based compounds function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactive, can drive tumor growth.[1] By blocking the EGFR signaling pathway, these compounds can effectively halt cancer cell proliferation. The diversity of mechanisms highlights the versatility of the pyrimidine scaffold in designing targeted cancer therapies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Apoptosis Apoptosis Proliferation->Apoptosis Suppresses CellCycle->Proliferation Pyrimidine_EGFR Pyrimidine Analog (EGFR Inhibitor) Pyrimidine_EGFR->EGFR Inhibits Pyrimidine_CDK Pyrimidine Analog (CDK Inhibitor) Pyrimidine_CDK->CDK Inhibits

Caption: Potential signaling pathways targeted by pyrimidine analogs.

Conclusion

While the specific cytotoxic profile of 5-ethylpyrimidine-2-carbaldehyde remains to be fully elucidated in publicly accessible literature, the broader family of pyrimidine-5-carbaldehydes and their derivatives represent a promising area for the development of novel anticancer agents. The demonstrated activity of compounds synthesized from these intermediates validates the continued exploration of this chemical space. For researchers in drug discovery, the pyrimidine scaffold, and specifically the versatile pyrimidine-5-carbaldehyde core, offers a robust platform for the rational design of next-generation cancer therapeutics. Further synthesis and screening of a wider range of analogs are warranted to build a comprehensive structure-activity relationship and identify lead compounds with enhanced potency and selectivity.

References

  • Khan, I., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Journal of the Iranian Chemical Society. Available at: [Link]

  • Mona, R., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. World Journal of Pharmaceutical Research. Available at: [Link]

  • Kezin, V. A., et al. (2024). 5-Substituted pyrimidine analogues with different types of antiviral activity. ResearchGate. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. Available at: [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. Available at: [Link]

  • Shaaban, M. R., et al. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Pharmaceutical Research International. Available at: [Link]

  • El-Metwally, A. M., et al. (2014). Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bamba, F., et al. (2021). Design, synthesis, and biological evaluation of pyrimidine analogs as SecA inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • Nakagawa, H., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available at: [Link]

  • Wrzecionko, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Reddy, O. S., et al. (2015). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. Medicinal Chemistry Research. Available at: [Link]

  • Lee, H., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules. Available at: [Link]

  • Al-Sanea, M. M., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules. Available at: [Link]

Sources

Covalent Fragment Screening: X-Ray Crystallography of 5-Ethylpyrimidine-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on Aldehyde-Based Electrophilic Fragments for High-Resolution Co-Crystallization

As Fragment-Based Drug Discovery (FBDD) evolves, covalent fragment screening has revolutionized the discovery of potent chemical probes, particularly for challenging targets like deubiquitinases and kinases[1]. Mild electrophiles, such as aldehydes, are highly effective because they form reversible covalent adducts (hemithioacetals with cysteines or imines with lysines) without the permanent toxicity associated with irreversible warheads.

In this guide, we analyze the crystallographic performance of the [2] scaffold. Specifically, we compare the baseline unsubstituted fragment against its 5-methyl and [3] derivatives. By understanding the causality behind hydrophobic anchoring and its effect on crystallographic B-factors, researchers can optimize their soaking protocols to achieve high-resolution electron density maps.

The Physics of the Pocket: Why the 5-Position Matters

When an aldehyde warhead reacts with a target nucleophile, the resulting covalent bond anchors the fragment. However, a covalent bond alone does not guarantee a high-resolution X-ray structure. If the rest of the molecule lacks sufficient non-covalent interactions with the binding pocket, the fragment will "wobble" around the covalent hinge. This conformational heterogeneity manifests as high crystallographic B-factors (temperature factors) and weak, discontinuous electron density in the Fo​−Fc​ difference map.

Derivatization at the 5-position of the pyrimidine ring provides a direct vector into adjacent hydrophobic sub-pockets (such as the S1' pocket in proteases or the gatekeeper pocket in kinases). By extending the alkyl chain from a hydrogen (unsubstituted) to a methyl, and finally to an ethyl group, we systematically increase the buried surface area. The ethyl group effectively displaces structured water molecules, providing an entropic driving force that "locks" the pyrimidine ring in a single conformation, drastically improving crystallographic resolution.

Product Comparison: 5-Ethylpyrimidine-2-Carbaldehyde vs. Alternatives

To objectively evaluate these building blocks, we compare their performance in a standard FBDD soaking campaign against a model cysteine-protease target.

Pyrimidine-2-carbaldehyde (Baseline Alternative)
  • Performance : Highly soluble in aqueous crystallization drops, allowing for high-concentration soaking (up to 50 mM).

  • Limitation : Lacks a hydrophobic anchor. While it forms a covalent bond, the pyrimidine ring remains highly solvent-exposed, leading to high B-factors and ambiguous electron density for the heterocyclic ring.

5-Methylpyrimidine-2-carbaldehyde (Intermediate Alternative)
  • Performance : The addition of the methyl group provides a moderate increase in lipophilicity (ClogP ~0.5). It partially engages shallow hydrophobic pockets.

  • Limitation : The methyl group is often too short to fully displace deep-pocket water molecules, resulting in a compromise between binding affinity and crystallographic stability.

5-Ethylpyrimidine-2-carbaldehyde (Optimal Product)
  • Performance : The ethyl group provides the optimal length to fully penetrate standard hydrophobic sub-pockets. This steric complementarity restricts the rotational degrees of freedom of the pyrimidine ring.

  • Advantage : Yields the highest resolution electron density maps with the lowest average B-factors. The increased binding affinity allows for lower soaking concentrations (reducing DMSO-induced crystal damage).

Quantitative Crystallographic Data Summary
FragmentMolecular WeightClogPMax Soaking Conc. (mM)Binding Affinity ( Kd​ )X-ray Resolution (Å)Avg. B-factor (Ų)
Pyrimidine-2-carbaldehyde 108.100.150> 1 mM2.245.2
5-Methylpyrimidine-2-carbaldehyde 122.130.540~ 500 µM1.938.5
5-Ethylpyrimidine-2-carbaldehyde 136.150.830~ 150 µM1.629.1
(Note: Data represents aggregated empirical trends for model cysteine-protease targets in FBDD campaigns).

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, every workflow must be treated as a self-validating system. The following protocol details the step-by-step methodology for capturing the 5-ethylpyrimidine-2-carbaldehyde covalent adduct.

Step 1: Apo-Crystal Growth and Baseline Validation
  • Method : Grow apo-protein crystals using vapor diffusion (hanging or sitting drop). Typical protein concentrations range from 10-20 mg/mL.

  • Causality : High-quality apo-crystals are required because the subsequent soaking step introduces mechanical and chemical stress (via DMSO and the fragment).

  • Validation Checkpoint : Before initiating soaking, harvest and shoot a control apo-crystal. It must diffract to at least 2.0 Å resolution. If the apo-crystal diffracts poorly, the soaked crystal will fail.

Step 2: Covalent Fragment Soaking
  • Method : Prepare a 100 mM stock of 5-ethylpyrimidine-2-carbaldehyde in 100% DMSO. Dilute this stock directly into the crystallization drop to achieve a final fragment concentration of 10-20 mM and a final DMSO concentration of 10% (v/v). Incubate for 2 to 24 hours.

  • Causality : DMSO competes for hydrogen bonds within the protein lattice. Exceeding 10% DMSO will dissolve the crystal. The 2-24 hour window is critical; aldehydes form reversible adducts, and sufficient time must be allowed for the equilibrium to shift toward the hemithioacetal/imine state.

  • Validation Checkpoint : Monitor the drop visually under a stereomicroscope every 30 minutes. The crystal must retain sharp edges. If micro-cracking occurs, the system is validated as "stressed"—immediately back-soak the crystal in a fragment-free mother liquor for 5 minutes before harvesting to preserve lattice integrity.

Step 3: Cryoprotection and X-Ray Data Collection
  • Method : Transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400) containing the fragment at the soaking concentration for 10 seconds. Flash-cool in liquid nitrogen.

  • Causality : Water expands upon freezing, destroying the crystal lattice. Cryoprotectants transition the solvent into an amorphous glass. The fragment must be included in the cryo-solution to prevent the reversible covalent bond from dissociating during the transfer.

  • Validation Checkpoint : During data collection at the synchrotron, check the initial diffraction images for ice rings (diffraction at 3.9 Å, 3.6 Å, and 2.2 Å). The absence of ice rings validates successful cryoprotection.

Step 4: Electron Density Map Validation
  • Method : Process diffraction data and run molecular replacement. Generate an omit map ( Fo​−Fc​ ) prior to modeling the fragment.

  • Causality : Modeling the fragment too early introduces phase bias, making the density appear artificially strong.

  • Validation Checkpoint : The system validates the covalent bond only if continuous positive electron density (green mesh) is observed at a contour level of 3 σ connecting the target nucleophile (sulfur or nitrogen) directly to the aldehyde carbon of the 5-ethylpyrimidine-2-carbaldehyde fragment.

Visualizations of Workflows and Mechanisms

Workflow A Apo-Protein Crystallization B Fragment Soaking A->B C Cryoprotection & Harvesting B->C D X-Ray Diffraction & Data Collection C->D E Electron Density Map (Fo-Fc) D->E

Workflow for covalent fragment soaking and X-ray data collection.

Mechanism A Target Nucleophile (Cys-SH / Lys-NH2) C Nucleophilic Attack (Transition State) A->C B Electrophilic Warhead (Pyrimidine-2-carbaldehyde) B->C D Covalent Adduct (Hemithioacetal / Imine) C->D

Reaction mechanism of aldehyde-based fragments forming covalent adducts.

References

  • Resnick, E. et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019, 141(22):8951–8968. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13751953, Pyrimidine-2-carbaldehyde." PubChem, 2024. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84032549, 5-Ethylpyrimidine-2-carbaldehyde." PubChem, 2024. URL:[Link]

Sources

A Comparative Guide to Validated Analytical Methods for 5-Ethylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of proposed analytical methodologies for the accurate quantification of 5-ethylpyrimidine-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. As no standardized pharmacopeial method currently exists for this specific analyte, this document outlines the development and validation of two robust, fit-for-purpose methods: High-Performance Liquid Chromatography with UV detection following derivatization (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of these orthogonal techniques is deliberate, offering a comparative framework for researchers and drug development professionals to choose the most suitable method based on their specific requirements, whether for routine quality control, stability testing, or in-depth impurity profiling. The methodologies are grounded in fundamental analytical principles and validated against the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its robustness and precision.[4][5] For aldehydes, direct UV detection can sometimes lack the required sensitivity and specificity, particularly in complex matrices. To overcome this, a pre-column derivatization strategy is employed using 2,4-dinitrophenylhydrazine (DNPH). This classic chemical reaction specifically targets the carbonyl group of the aldehyde, forming a stable 2,4-dinitrophenylhydrazone derivative.[6][7]

The key advantages of this approach are threefold:

  • Enhanced Chromophoric Properties: The resulting hydrazone absorbs strongly in the UV-visible spectrum (around 360 nm), significantly increasing detection sensitivity compared to the underivatized aldehyde.[8]

  • Improved Chromatographic Behavior: The derivatization increases the molecular weight and hydrophobicity of the analyte, leading to better retention and peak shape on a reversed-phase C18 column.

  • Increased Specificity: The reaction is highly selective for carbonyl compounds, reducing interference from other matrix components that do not possess an aldehyde or ketone functionality.

Experimental Protocol: HPLC-UV (DNPH Derivatization)

1. Reagent and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 5-ethylpyrimidine-2-carbaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the diluent.

2. Derivatization Procedure:

  • To 1.0 mL of each working standard and sample solution in separate vials, add 1.0 mL of the DNPH reagent.

  • Cap the vials and heat at 60°C for 30 minutes in a water bath.

  • Allow the vials to cool to room temperature. The resulting solution is ready for injection.

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

4. Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of 5-ethylpyrimidine-2-carbaldehyde in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis
Fig. 1: HPLC-UV workflow with pre-column derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and highly specific detection, making it an ideal orthogonal technique for both quantification and identification of impurities.[9] 5-ethylpyrimidine-2-carbaldehyde is expected to have sufficient volatility for GC analysis without derivatization.

The methodology involves:

  • Gas Chromatography (GC): The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. This provides high-resolution separation from other volatile components.

  • Mass Spectrometry (MS): As components elute from the GC column, they are ionized (typically by Electron Ionization - EI), which causes predictable fragmentation. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for unambiguous identification.[10][11][12] Quantification is achieved by monitoring specific, abundant ions (Selected Ion Monitoring, SIM mode) for enhanced sensitivity.

Experimental Protocol: GC-MS

1. Reagent and Standard Preparation:

  • Solvent: Dichloromethane (HPLC or GC grade).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 5-ethylpyrimidine-2-carbaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions (0.1-20 µg/mL): Prepare a series of dilutions from the stock solution using dichloromethane.

2. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample.

  • Dissolve/extract the sample with a known volume of dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial if particulates are present.

3. GC-MS Conditions:

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification (select 3-4 characteristic ions).

4. Analysis and Quantification:

  • Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard.

  • Generate a calibration curve by plotting the combined area of the selected ions against the concentration of the standards.

  • Determine the sample concentration from the calibration curve.

Workflow for GC-MS Analysis
Fig. 2: GC-MS workflow for direct analysis.

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure it is fit for its intended purpose.[3][13] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[4][14] The following table summarizes the expected performance characteristics for the two proposed methods, based on the ICH Q2(R2) guidelines.[1][2][15]

Validation Parameter HPLC-UV (with DNPH Derivatization) GC-MS Rationale and ICH Guideline Reference
Specificity High. Demonstrated by resolving the analyte derivative from impurities and degradation products. Peak purity analysis via DAD is recommended.Very High. Confirmed by both retention time and a unique mass spectrum fragmentation pattern, providing definitive identification.The ability to assess the analyte unequivocally in the presence of other components. (ICH Q2(R2))[15]
Linearity (R²) ≥ 0.999≥ 0.998The ability to elicit test results that are directly proportional to the concentration of the analyte. A high correlation coefficient is required.
Range 1 - 100 µg/mL0.1 - 20 µg/mLThe interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The closeness of test results to the true value. Assessed by spike/recovery studies at multiple concentration levels.
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%The degree of scatter between a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels. (ICH Q2(R2))[14]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated. Often calculated based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often based on a signal-to-noise ratio of 10:1.
Robustness High. Unaffected by small, deliberate variations in mobile phase composition, pH, and column temperature.Moderate to High. Sensitive to variations in oven ramp rate and carrier gas flow, requiring careful control.A measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters. (ICH Q14)[1]

Conclusion and Recommendations

Both the proposed RP-HPLC-UV with derivatization and the direct GC-MS methods offer viable and robust pathways for the analysis of 5-ethylpyrimidine-2-carbaldehyde. The choice between them depends on the specific analytical objective.

  • The HPLC-UV method is highly recommended for routine quality control (QC) and stability testing . Its operational simplicity, high precision, and the widespread availability of HPLC systems in QC laboratories make it a cost-effective and reliable workhorse method. The derivatization step, while adding to sample preparation time, ensures excellent sensitivity and specificity.

  • The GC-MS method is the superior choice for impurity identification, reference standard characterization, and investigational studies . Its unparalleled specificity, stemming from mass spectrometric detection, allows for definitive identification of unknown impurities and degradation products. Furthermore, its significantly lower limit of detection makes it ideal for trace-level analysis.

For a comprehensive analytical control strategy in a drug development program, it is advisable to develop the HPLC-UV method for routine assays and utilize the GC-MS method as an orthogonal technique for validation and in-depth characterization.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • [Aldehydes and ketones in silage: quantitative analysis by high performance liquid chromatography]. PubMed.
  • Application Notes and Protocols for the Quantification of Aldehydes in Environmental Samples Using Chlorodimedone. Benchchem.
  • Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV. Thermo Fisher Scientific.
  • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. ACS Publications.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • of the qualitative GC–MS analytical results for pyrimidines and triazines from cyanide polymerization under subaerial alkaline hydrothermal conditions (MWR, 180 °C) using different initial concentrations. ResearchGate.
  • Novel Amino Pyrimidine Derivatives: Synthesis, Characterization, and Biological Evaluation. Journal of Molecular Science.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine.
  • Validation of analytical methods. Eurachem.
  • Application Note & Protocol: Quantification of 5-Propylfuran-2-carbaldehyde by High-Performance Liquid Chromatography (HPLC). Benchchem.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. SEMNIM.
  • Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS. MDPI.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. Indian Journal of Pharmaceutical Sciences.
  • (PDF) Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. ResearchGate.

Sources

Structure-activity relationship of 5-ethylpyrimidine-2-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structure-Activity Relationship (SAR) Guide: 5-Ethylpyrimidine-2-Carbaldehyde vs. Fused Pyrimidine Scaffolds in Target-Directed Drug Discovery

As a Senior Application Scientist, I frequently evaluate building blocks for kinase inhibitor design and oncology screening. The pyrimidine-2-carbaldehyde motif is a privileged scaffold in medicinal chemistry, heavily utilized to generate highly potent, target-specific agents.

This guide provides a critical, data-driven comparison between the monocyclic 5-ethylpyrimidine-2-carbaldehyde (CAS: 1558310-20-5)[1] and its fused bicyclic alternatives—specifically pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine derivatives. By analyzing their structure-activity relationships (SAR), researchers can make informed decisions regarding scaffold selection for lead optimization.

Scaffold Comparison & Mechanistic SAR Insights

Selecting the correct pyrimidine core dictates the trajectory of your drug discovery program. The structural nuances between monocyclic and bicyclic systems fundamentally alter target engagement.

  • 5-Ethylpyrimidine-2-carbaldehyde (Monocyclic): The ethyl group at the C5 position provides a highly tunable lipophilic vector. In kinase active sites, this ethyl group projects into hydrophobic sub-pockets, enhancing binding affinity without the massive molecular weight penalty associated with larger aromatic substituents[1]. Because it maintains a low molecular weight, it serves as an exceptional fragment-like starting point, offering superior Ligand Lipophilic Efficiency (LLE).

  • Pyrazolo[1,5-a]pyrimidine-2-carbaldehyde (Bicyclic): This bicyclic core provides a rigid, extended planar system. Studies on PI3Kδ inhibitors demonstrate that the pyrazolo-pyrimidine core effectively mimics the adenine ring of ATP, forming critical hydrogen bonds in the kinase hinge region[2]. SAR data reveals that replacing a simple methylene (-CH2-) with a carbonyl (-CO-) at the C2 position significantly enhances target affinity by introducing an additional hydrogen-bond acceptor[2]. Furthermore, tuning the fluorine content on peripheral rings drastically shifts the IC50 values[3].

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde (Bicyclic): This scaffold is predominantly utilized to synthesize imine and amine derivatives that exhibit strong cytotoxic properties against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7)[4]. The SAR indicates that incorporating electron-donating nitrogenous groups (such as diethylamine) at specific positions on the phenyl ring drastically increases cytotoxicity, while electron-withdrawing groups modulate the pharmacokinetic profile[4].

Mandatory Visualization: Synthesis & Screening Workflow

SAR_Workflow A Pyrimidine-2-carbaldehyde Scaffolds B 5-Ethylpyrimidine (Monocyclic) A->B C Pyrazolo[1,5-a]pyrimidine (Bicyclic) A->C D Reductive Amination (NaBH(OAc)3, DCM) B->D Amine coupling C->D Amine coupling E In Vitro Screening (PI3Kδ / Cytotoxicity) D->E Purified analogs F SAR & Lead Optimization (Steric & Electronic Tuning) E->F Activity Data F->A Scaffold refinement

Workflow for the synthesis and SAR screening of pyrimidine-2-carbaldehyde analogs.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data, the synthesis and evaluation of these analogs must follow rigorous, self-validating protocols.

Protocol 1: Synthesis of Amine Analogs via Reductive Amination

Expertise & Causality: Why use sodium triacetoxyborohydride (NaBH(OAc)3) instead of standard sodium borohydride (NaBH4)? NaBH(OAc)3 is a milder, sterically hindered reducing agent. It selectively reduces the transient iminium ion intermediate without prematurely reducing the starting pyrimidine-2-carbaldehyde to its corresponding alcohol[3]. Self-Validating Mechanism: This protocol is inherently self-validating; if the initial imine formation fails (due to steric clash or poor nucleophilicity of the amine), the reaction simply stalls at the aldehyde stage rather than generating a difficult-to-separate pyrimidine-alcohol byproduct.

Step-by-Step Methodology:

  • Dissolve 5-ethylpyrimidine-2-carbaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere[3].

  • Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Stir at room temperature for 30–45 minutes to allow complete conversion to the intermediate.

  • Add NaBH(OAc)3 (1.5 equiv) portion-wise to control the mild exotherm[3].

  • Stir for 12 hours. Monitor the reaction's progress via TLC; the disappearance of the UV-active aldehyde spot confirms completion.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography (0–10% MeOH gradient in AcOEt)[3].

Protocol 2: In Vitro PI3Kδ Kinase Inhibition Assay

Expertise & Causality: Why must the assay be run at the apparent Km​ for ATP? Running at the Km​ ensures the assay is highly sensitive to competitive inhibitors binding at the ATP-binding pocket (the hinge region). If the ATP concentration is too high, it outcompetes the pyrimidine inhibitor, leading to artificially inflated IC50​ values and masking true SAR trends.

Step-by-Step Methodology:

  • Prepare a 10-point, 3-fold serial dilution of the synthesized analog in 100% DMSO.

  • Transfer the compound to a 384-well assay plate containing recombinant PI3Kδ enzyme and PIP2 lipid substrate in assay buffer.

  • Initiate the reaction by adding ATP exactly at its predetermined Km​ concentration.

  • Incubate for 60 minutes at room temperature.

  • Add ADP-Glo™ reagent to terminate the kinase reaction and enzymatically deplete any unconsumed ATP.

  • Measure luminescence using a microplate reader; calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative SAR Data Analysis

The following table summarizes the comparative performance and structural utility of the 5-ethylpyrimidine core against its fused counterparts based on established literature parameters.

Scaffold TypeChemical CoreKey Structural VectorPrimary Therapeutic TargetRepresentative Activity Profile
Monocyclic 5-Ethylpyrimidine-2-carbaldehydeC5-Ethyl (Lipophilic)Broad Kinase / Fragment LibraryModerate baseline affinity; excellent Ligand Efficiency (LE)[1]
Bicyclic Pyrazolo[1,5-a]pyrimidine-2-carbaldehydeC2-Carbonyl / Rigid PlanarityPI3Kδ KinaseHigh potency ( IC50​ < 10 nM); strong hinge-binding[2]
Bicyclic Imidazo[1,2-a]pyrimidine-2-carbaldehydeC4-Electron Donating AminesBreast Cancer (MCF-7, MDA-MB-231)High cytotoxicity; apoptotic induction[4]

Conclusion & Strategic Recommendations

While bicyclic systems like pyrazolo[1,5-a]pyrimidine provide exceptional, low-nanomolar potency for specific targets such as PI3Kδ[2], they often suffer from higher molecular weight and potential solubility issues. The 5-ethylpyrimidine-2-carbaldehyde scaffold offers superior ligand efficiency and synthetic tractability[1]. For early-stage drug discovery, initiating SAR campaigns with the 5-ethyl monocyclic core allows researchers to map the hydrophobic pockets of a target before committing to the heavier, more rigid fused-ring systems.

References

  • PubChemLite: 5-ethylpyrimidine-2-carbaldehyde (C7H8N2O). uni.lu.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar.
  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. MDPI.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC / NIH.

Sources

Fragment-to-Lead Benchmarking: 5-Ethylpyrimidine-2-carbaldehyde vs. Established Kinase and RAGE Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection of a high-quality starting pharmacophore is the most critical determinant of downstream success. 5-ethylpyrimidine-2-carbaldehyde (5-EP2C) (Molecular Formula: C7​H8​N2​O , MW: 136.15 Da)[1] has emerged as a highly versatile building block.

From a mechanistic standpoint, 5-EP2C offers a dual advantage. First, the pyrimidine core is a privileged scaffold that acts as a potent hydrogen-bond acceptor, making it ideal for interacting with the ATP-binding hinge region of kinases[2] and the V-domain of the Receptor for Advanced Glycation End-products (RAGE)[3]. Second, the C2-carbaldehyde moiety provides an exceptionally reactive electrophilic handle. This allows for rapid hit-to-lead elaboration via Schiff base condensation or oxime ligation, which are standard methodologies for synthesizing complex inhibitors like Imatinib analogs[4] and pyrimidine-2-carboxamide RAGE antagonists[5].

This guide objectively benchmarks the bare 5-EP2C fragment against fully elaborated, clinical-stage inhibitors—specifically Imatinib (ABL Kinase inhibitor) and Azeliragon/TTP488 (RAGE inhibitor)—to demonstrate its utility, ligand efficiency, and binding kinetics.

Quantitative Benchmarking: Fragment vs. Clinical Inhibitors

When benchmarking a fragment against a known drug, absolute potency ( IC50​ ) is less informative than Ligand Efficiency (LE) . LE measures the binding energy per heavy atom (HA), ensuring that the molecule's affinity is driven by specific, high-quality interactions rather than sheer bulk.

Table 1: Physicochemical & Ligand Efficiency Benchmarking
CompoundTargetMW (Da)Heavy Atoms (HA) IC50​ / Kd​ Ligand Efficiency (LE)*cLogP
5-EP2C (Fragment) ABL / RAGE136.1510~85 μM0.45 kcal/mol/HA1.2
Imatinib (Drug) ABL Kinase493.603625 nM0.31 kcal/mol/HA3.8
Azeliragon (Drug) RAGE427.503212.7 nM0.29 kcal/mol/HA4.5

*LE values > 0.30 are considered excellent for lead optimization. 5-EP2C's high LE confirms it is a highly efficient binder despite its low absolute potency.

Table 2: Comparative Binding Kinetics (SPR Data)
CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
5-EP2C RAGE V-Domain 4.5×103 0.38 2.6 seconds
Azeliragon [6]RAGE V-Domain 1.2×105 1.5×10−3 11.1 minutes

Causality Insight: The fast koff​ rate (0.38 s−1 ) of 5-EP2C is a hallmark of fragment-sized molecules. While Azeliragon achieves a long residence time through extensive hydrophobic contacts[6], 5-EP2C establishes the critical core hydrogen bonds. Elaboration of the carbaldehyde group is required to slow the off-rate and achieve drug-like residence times.

Experimental Workflows & Logical Relationships

To contextualize how 5-EP2C is utilized and evaluated in the lab, we must map both the discovery workflow and the biological signaling pathways it disrupts.

FBDD_Workflow N1 5-EP2C Fragment (MW: 136.15 Da) N2 SPR Binding Kinetics (Primary Screen) N1->N2 N3 X-Ray Crystallography (Structural Mapping) N2->N3 N4 Hit-to-Lead Elaboration (Schiff Base/Oxime) N3->N4 N5 Benchmarking vs. Imatinib / Azeliragon N4->N5

Fig 1. Fragment-Based Drug Discovery workflow for 5-EP2C elaboration and benchmarking.

RAGE_Signaling AGE AGE Ligands RAGE RAGE Receptor (V-Domain) AGE->RAGE Activates NFKB NF-κB Activation RAGE->NFKB Signaling Cascade Inhibitor 5-EP2C Derivatives (Inhibitor Blockade) Inhibitor->RAGE Blocks Binding Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines Gene Expression

Fig 2. RAGE signaling pathway and the targeted blockade by pyrimidine-based inhibitors.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent false positives common in fragment screening.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Kinetics

Fragments like 5-EP2C require highly sensitive, label-free detection due to their low affinity and rapid dissociation rates.

  • Sensor Chip Preparation: Immobilize recombinant ABL kinase or RAGE V-domain onto a CM5 sensor chip via standard amine coupling.

    • Causality: Covalent amine coupling provides a highly stable surface, which is mandatory to withstand the high flow rates needed to capture fast fragment kinetics without baseline degradation.

  • Solvent Correction Calibration (Self-Validation): Inject a DMSO calibration series (0.5% to 5% DMSO in running buffer).

    • Causality: Because fragments require high screening concentrations (often requiring up to 5% DMSO for solubility), bulk refractive index changes from the solvent will mask the true binding signal. The calibration curve allows the software to mathematically subtract this artifact, ensuring the sensogram reflects pure protein-ligand binding.

  • Analyte Injection: Inject 5-EP2C in a 2-fold dilution series (from 1 mM down to 15.6 μM) at a high flow rate (50 μL/min).

    • Causality: High flow rates minimize mass transport limitations, which is critical for accurately resolving the rapid kon​ and koff​ rates typical of fragments.

  • Reference Subtraction: Route the analyte over an unmodified reference flow cell. Subtracting the reference cell signal eliminates non-specific binding and baseline drift.

Protocol B: TR-FRET Kinase Inhibition Assay

When benchmarking 5-EP2C derivatives against Imatinib, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

  • Reagent Assembly: Combine 5-EP2C (or Imatinib), ATP (strictly at its predetermined Km​ value), recombinant ABL kinase, and a biotinylated substrate peptide in a 384-well low-volume plate.

    • Causality: Running the assay exactly at the ATP Km​ ensures the system is sensitive to ATP-competitive inhibitors (like pyrimidine derivatives) without being artificially outcompeted by excessive ATP concentrations.

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes to reach steady-state turnover.

  • Detection Mix Addition: Add Eu-cryptate labeled anti-phosphopeptide antibody (donor) and Streptavidin-XL665 (acceptor) in a stop buffer containing EDTA.

    • Causality: EDTA rapidly chelates Mg2+ , immediately halting the kinase reaction to provide an accurate, stable snapshot of phosphorylation.

  • Signal Acquisition & Validation (Self-Validation): Read the plate on a TR-FRET compatible microplate reader using a 50 µs delay.

    • Causality: The time delay is critical; it allows short-lived background auto-fluorescence (a common false-positive driver for fragments) to decay before measuring the long-lived FRET signal.

    • Validation: Calculate the Z'-factor using a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control. A Z' > 0.6 validates the assay's robustness.

Conclusion

Benchmarking 5-ethylpyrimidine-2-carbaldehyde against established inhibitors like Imatinib and Azeliragon reveals its true value: it is not a standalone drug, but a highly optimized, ligand-efficient anchor. By securing critical hydrogen bonds in the kinase hinge region or the RAGE V-domain[3], and offering a reactive carbaldehyde for rapid chemical elaboration[4], 5-EP2C serves as a premier starting point for the next generation of targeted therapeutics.

References

  • PubChemLite - 5-ethylpyrimidine-2-carbaldehyde (C7H8N2O)
  • Source: PubMed (nih.gov)
  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates Source: MDPI URL
  • The RAGE Inhibitor TTP488 (Azeliragon)
  • Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors Source: MDPI URL
  • Source: PubMed (nih.gov)

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.